Heronamide C
Description
(3E,5E,7E,9R,10S,11Z,13E,15E,17E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one has been reported in Streptomyces with data available.
elicits changes in cell morphology of cancer cells; isolated from Streptomyces; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C29H39NO3 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(3E,5E,7E,9R,10S,11Z,13E,15E,17E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |
InChI |
InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,13-10+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27+,28-/m1/s1 |
InChI Key |
QUZNSWBEDCHESP-PLHCRRTDSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C[C@@H]1C/C=C/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
Canonical SMILES |
CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antifungal Enigma: A Technical Guide to the Mechanism of Action of Heronamide C
Introduction: The Rise of a Novel Antifungal Candidate
The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates an urgent expansion of our antifungal armamentarium. In this landscape, natural products remain a vital source of novel chemical scaffolds with unique mechanisms of action. Heronamide C, a polyene macrolactam isolated from a marine-derived Streptomyces sp., has emerged as a promising candidate with potent and broad-spectrum antifungal activity.[1][2][3] This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its molecular interactions within the fungal cell, explore the downstream cellular consequences, and provide detailed experimental protocols to further interrogate its intricate biological functions.
This compound's structure, a 20-membered macrolactam ring, is crucial for its biological activity.[1] The stereochemistry and the presence of a C16-C17 double bond are particularly critical for its potent antifungal effects, highlighting a specific and chiral recognition at its target site.[4][5] Unlike many clinically used antifungals that target ergosterol biosynthesis or cell wall synthesis, this compound appears to exert its effects through a direct interaction with the fungal cell membrane.[2]
The Core Mechanism: Targeting the Fungal Cell Membrane
Current evidence strongly indicates that the primary target of this compound is the fungal cell membrane.[2] This interaction is not a simple, non-specific disruption but rather a nuanced process involving specific components of the lipid bilayer.
Direct Interaction with Membrane Lipids
Studies have revealed a direct and tight physical interaction between this compound and the saturated hydrocarbon chains of membrane phospholipids.[1][2] This interaction is thought to be the initial and critical step in its antifungal activity. The specificity for saturated hydrocarbon chains suggests a novel mode of action compared to polyenes like Amphotericin B, which primarily interact with ergosterol.[6] This unique targeting of lipid components could be a key factor in its broad-spectrum activity and may offer an advantage against fungal species with altered sterol compositions.
The consequence of this interaction is a significant perturbation of the membrane's structural integrity. It is hypothesized that this compound disrupts the organization of membrane microdomains, often referred to as lipid rafts.[2] These specialized membrane regions are enriched in specific lipids and proteins and are crucial for various cellular processes, including signaling and trafficking. By altering the structure of these microdomains, this compound likely triggers a cascade of downstream events that ultimately lead to fungal cell death.
Morphological Consequences: A Disrupted Cell Envelope
A hallmark of this compound's activity is the induction of abnormal cell wall morphology in fission yeast.[2] This observation provides a compelling link between the initial membrane disruption and subsequent cellular damage. The fungal cell wall's integrity is intrinsically linked to the underlying plasma membrane, which directs the synthesis and deposition of cell wall components. By perturbing the membrane, this compound indirectly compromises the structural support of the cell wall, leading to morphological defects and likely increased susceptibility to osmotic stress.
Hypothesized Downstream Effects and Signaling Cascades
While direct evidence is still emerging, the profound impact of this compound on membrane integrity strongly suggests the activation of downstream signaling pathways that respond to cell envelope stress.
Potential Activation of the Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical stress response mechanism in fungi that is activated by insults to the cell wall or plasma membrane. It is plausible that the membrane perturbations caused by this compound are sensed by membrane-spanning sensor proteins, leading to the activation of a downstream MAP kinase cascade. This would ultimately result in a transcriptional response aimed at reinforcing the cell wall. However, the continuous presence and disruptive action of this compound may overwhelm this repair mechanism, leading to cell lysis.
Disruption of Ion Homeostasis and Membrane Potential
A logical consequence of significant membrane disruption is the loss of ion homeostasis. While not yet experimentally confirmed for this compound, many membrane-active antifungals act as ionophores, creating pores or channels that dissipate critical ion gradients across the membrane.[7] This would lead to a collapse of the membrane potential, disrupting numerous cellular processes that are dependent on it, such as nutrient uptake and ATP synthesis.
Induction of Apoptotic Pathways
Disruption of the plasma membrane and the subsequent cellular stress can be a potent trigger for programmed cell death, or apoptosis, in fungi.[8][9] Key events in fungal apoptosis include the production of reactive oxygen species (ROS), cytochrome c release from the mitochondria, and the activation of metacaspases.[10] The membrane-damaging effects of this compound could initiate such a cascade, leading to a controlled dismantling of the fungal cell.
Experimental Validation: A Guide to Elucidating the Mechanism
To further dissect the precise mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a framework for investigating its interaction with the fungal cell membrane and the subsequent cellular responses.
Table 1: Key Experimental Approaches and Their Rationale
| Experimental Approach | Rationale |
| Fluorescence Microscopy | To visualize the localization of this compound and its effect on membrane integrity and organization. |
| Lipid Bilayer Interaction Assays | To quantify the binding affinity and specificity of this compound to different lipid components in a controlled, in vitro system. |
| Patch-Clamp Electrophysiology | To investigate the potential ionophore activity of this compound by measuring ion currents across the fungal plasma membrane. |
| Lipidomics Analysis | To identify specific changes in the lipid composition of fungal membranes upon treatment with this compound. |
| Signaling Pathway Analysis | To determine if this compound activates specific stress response pathways, such as the CWI pathway or apoptosis. |
Detailed Experimental Protocols
Protocol 1: Visualization of Membrane Interaction using Fluorescence Microscopy
This protocol utilizes fluorescent dyes to visualize the interaction of this compound with the fungal cell membrane.
1. Fungal Strain and Culture Conditions:
-
Use a relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus, or a model yeast like Saccharomyces cerevisiae).
-
Culture the fungus to the mid-logarithmic phase in appropriate liquid media.
2. Staining with Membrane-Specific Dyes:
-
Filipin Staining for Ergosterol Localization:
-
Wash the fungal cells with phosphate-buffered saline (PBS).
-
Incubate the cells with Filipin (5 µg/mL) for 15 minutes in the dark.
-
Wash the cells twice with PBS.
-
-
FM4-64 Staining for Membrane Trafficking:
-
Add FM4-64 (5 µM) to the fungal culture and incubate for 30 minutes.
-
3. Treatment with this compound:
-
Add this compound at its minimal inhibitory concentration (MIC) and 2x MIC to the stained fungal cells.
-
Include a vehicle control (e.g., DMSO).
4. Fluorescence Microscopy:
-
Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to observe dynamic changes.
5. Data Analysis:
-
Analyze the localization and intensity of the fluorescent signals. Look for changes in membrane morphology, dye distribution (e.g., internalization of filipin suggesting membrane disruption), and vacuolar staining with FM4-64.[11]
Causality Behind Experimental Choices:
-
Filipin is used to assess if this compound's interaction with the membrane displaces or alters the distribution of ergosterol, a key component of fungal membranes.[11]
-
FM4-64 allows for the visualization of endocytic pathways and vacuolar membrane integrity, which can be affected by plasma membrane stress.
Caption: Workflow for visualizing this compound's membrane effects.
Protocol 2: Artificial Lipid Bilayer Interaction Assay
This protocol uses a simplified, artificial membrane system to directly measure the interaction of this compound with specific lipids.
1. Liposome Preparation:
-
Prepare liposomes with varying lipid compositions (e.g., 100% PC, PC:PE, PC:PS, PC:Ergosterol) using the lipid film hydration method.
-
Encapsulate a fluorescent dye (e.g., calcein) within the liposomes at a self-quenching concentration.
2. This compound Interaction:
-
Add this compound at various concentrations to the liposome suspension.
-
Include a positive control (e.g., a known membrane-disrupting peptide like melittin) and a negative control (vehicle).
3. Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a spectrofluorometer.
-
Dye leakage from the liposomes due to membrane disruption will result in an increase in fluorescence as the dye is diluted and de-quenched.
4. Data Analysis:
-
Calculate the percentage of dye leakage for each condition.
-
Determine the lipid composition that shows the highest sensitivity to this compound.
Causality Behind Experimental Choices:
-
This in vitro system isolates the interaction between this compound and lipids from other cellular components, providing direct evidence of membrane disruption.[12]
-
Varying the lipid composition allows for the identification of the specific lipid species that this compound preferentially interacts with.
Caption: Workflow for lipid bilayer interaction assay.
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the proposed multi-step mechanism of action of this compound in fungal cells.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Perspectives
This compound represents a promising new class of antifungal agents with a distinct mechanism of action centered on the disruption of the fungal cell membrane. Its unique interaction with the saturated hydrocarbon chains of phospholipids offers a novel therapeutic target.[1][2] While the initial steps of its action are becoming clearer, further research is needed to fully elucidate the downstream signaling events and the precise molecular interactions that lead to fungal cell death.
The experimental protocols outlined in this guide provide a roadmap for future investigations. A deeper understanding of this compound's mechanism will not only be crucial for its potential clinical development but may also unveil new vulnerabilities in fungal pathogens that can be exploited for the design of next-generation antifungal therapies. The non-cytotoxic effect on mammalian cells further enhances its profile as a potential therapeutic lead.[3]
References
-
Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity. (2016). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of 16,17-Dihydrothis compound and ent-Heronamide C. (2021). PubMed. Retrieved from [Link]
-
Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. (2014). PubMed. Retrieved from [Link]
-
Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization. (2010). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Design, Synthesis and Biological Activity of 16,17-Dihydrothis compound and ent-Heronamide C. (2021). ChemRxiv. Retrieved from [Link]
-
Membrane-Interacting Antifungal Peptides. (n.d.). Frontiers. Retrieved from [Link]
-
Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. (2014). Journal of the American Chemical Society. Retrieved from [Link]
-
Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization. (2010). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Antifungal Potential of Synthetic Peptides against Cryptococcus neoformans. (2022). PMC. Retrieved from [Link]
-
Shining a light on the impact of antifungals on Aspergillus fumigatus subcellular dynamics through fluorescence imaging. (2024). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Antifungal Activity of 16,17-Dihydrothis compound and ent-Heronamide C. (2021). PubMed. Retrieved from [Link]
-
Patch Clamping Protoplasts from Vascular Plants : Method for the Quick Isolation of Protoplasts Having a High Success Rate of Gigaseal Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Mapping of the Lipid-Binding Regions of the Antifungal Protein NFAP2 by Exploiting Model Membranes. (2024). ACS Publications. Retrieved from [Link]
-
Mapping of the Lipid-Binding Regions of the Antifungal Protein NFAP2 by Exploiting Model Membranes. (n.d.). PMC. Retrieved from [Link]
-
Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. (2014). Journal of the American Chemical Society. Retrieved from [Link]
-
Fungal Apoptosis-Related Proteins. (2024). MDPI. Retrieved from [Link]
-
Patch Clamping Protoplasts from Vascular Plants : Method for the Quick Isolation of Protoplasts Having a High Success Rate of Gigaseal Formation. (n.d.). PMC. Retrieved from [Link]
-
Visualization of membrane activity by fluorescence microscopy. (A)... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process. (2024). MDPI. Retrieved from [Link]
-
Shining a light on the impact of antifungals on Aspergillus fumigatus subcellular dynamics through fluorescence imaging. (2024). ASM Journals. Retrieved from [Link]
-
The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers. (2019). MDPI. Retrieved from [Link]
-
Calcium signaling is involved in diverse cellular processes in fungi. (n.d.). PMC. Retrieved from [Link]
-
Glucosylceramide Plays a Role in Fungal Germination, Lipid Raft Organization and Biofilm Adhesion of the Pathogenic Fungus Scedosporium aurantiacum. (2020). PMC. Retrieved from [Link]
-
Fungal signals and calcium‐mediated transduction pathways along the plant defence–symbiosis continuum. (n.d.). UniTo. Retrieved from [Link]
-
(PDF) Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice. (n.d.). MDPI. Retrieved from [Link]
-
Regulated Forms of Cell Death in Fungi. (n.d.). Frontiers. Retrieved from [Link]
-
The effect of rhamnolipids on fungal membrane models as described by their interactions with phospholipids and sterols: An in silico study. (2023). PMC. Retrieved from [Link]
-
4D-Lipidomics-Confident lipid identification based on pos. and neg. ion mode fragment information. (2019). YouTube. Retrieved from [Link]
-
Natural Polyether Ionophores and Their Pharmacological Profile. (n.d.). MDPI. Retrieved from [Link]
-
Extracting Protoplasts from Filamentous Fungi Using Extralyse, An Enzyme Used in the Wine Industry. (n.d.). FABI. Retrieved from [Link]
-
Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. (n.d.). PubMed. Retrieved from [Link]
-
Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. (n.d.). ResearchGate. Retrieved from [Link]
-
A plant CLE peptide and its fungal mimic promote arbuscular mycorrhizal symbiosis via CRN-mediated ROS suppression. (n.d.). PMC. Retrieved from [Link]
-
Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp.. (2022). Frontiers. Retrieved from [Link]
-
Thiosquaramides: dual-function ionophores for Zn2+ and Cl− with ion dependent anti-microbial activity. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
A plant CLE peptide and its fungal mimic promote arbuscular mycorrhizal symbiosis via CRN-mediated ROS suppression. (2025). PubMed. Retrieved from [Link]
Sources
- 1. Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, Synthesis, and Antifungal Activity of 16,17-Dihydrothis compound and ent-Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiosquaramides: dual-function ionophores for Zn2+ and Cl− with ion dependent anti-microbial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Regulated Forms of Cell Death in Fungi [frontiersin.org]
- 10. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Deep Dive: Polyene Macrolactams from Marine Streptomyces
[1]
Executive Summary
Polyene macrolactams (PMLs) represent a distinct and chemically complex class of secondary metabolites isolated predominantly from marine actinobacteria, specifically the genus Streptomyces.[1][2] Unlike typical macrolides, PMLs possess a nitrogen-containing lactam ring derived from a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. These compounds, exemplified by heronamides, salinilactams, and weddellamycins, exhibit potent biological activities ranging from antifungal to cytotoxic and antitrypanosomal effects.
This guide provides a rigorous technical analysis of the isolation, structural elucidation, and biosynthetic logic of marine PMLs. It is designed to serve as a procedural blueprint for laboratory scientists, emphasizing the handling of these often unstable polyene systems and the integration of genomic data into the discovery pipeline.
The Biosynthetic Logic: PKS-NRPS Hybrid Assembly
The structural diversity of PMLs stems from a conserved yet highly customizable biosynthetic machinery. Understanding this logic is crucial for genome mining and structural prediction.
Mechanism of Assembly
The core skeleton is assembled by a Type I PKS system that collaborates with an NRPS module.
-
Initiation (The Nitrogen Source): Unlike standard polyketides initiated by acetate or propionate, PMLs are typically primed by a
-amino acid (e.g., -alanine or 3-aminobutyrate). This unit is loaded onto the assembly line, often by a specific adenylation (A) domain. -
Elongation (The Polyene Chain): The carbon backbone is extended by PKS modules using malonyl-CoA or methylmalonyl-CoA. The characteristic conjugated double bond system (polyene) is generated by the reductive domains (KR, DH, ER) within the PKS modules, specifically skipping the Enoyl Reductase (ER) step to retain unsaturation.
-
Termination (Macrolactamization): The linear chain is released not by hydrolysis, but by an intramolecular nucleophilic attack of the starter unit's amine group onto the thioester at the C-terminus, forming the macrolactam ring.
Post-PKS Modifications & Electrocyclization
A defining feature of marine PMLs (e.g., heronamides) is the occurrence of spontaneous transannular electrocyclizations (Diels-Alder or 6
Visualization: General PML Biosynthetic Pathway
Figure 1: Generalized PKS-NRPS hybrid pathway for Polyene Macrolactam biosynthesis, highlighting the transition from amino acid initiation to spontaneous polycyclic ring formation.
Key Compound Classes & Biological Profile[1][3][4][5][6][7][8]
Marine Streptomyces have yielded several distinct subclasses of PMLs. The following table summarizes key representatives and their pharmacological relevance.
| Compound Class | Source Organism | Structural Feature | Primary Bioactivity | Mechanism Note |
| Heronamides (A-F) | Streptomyces sp.[3][1][2][4][5][6][7] CMB-M0406 | 20-membered ring, polycyclic | Antifungal (potent) | Targets membrane phospholipids; induces membrane blebbing [1]. |
| Salinilactams (A) | Salinispora tropica | 26-membered ring, polyene | Cytotoxic | Produced by the marine obligate genus Salinispora (closely related to Streptomyces) [2]. |
| Weddellamycin | Streptomyces sp.[2][4][6] DSS69 | 23/5/6 ring skeleton | Antibacterial (MRSA) | Discovered via genome mining of Antarctic deep-sea strains [3]. |
| Lobosamides (A-C) | Micromonospora sp. | 26-membered ring | Antitrypanosomal | Significant activity against T. brucei (sleeping sickness) [4]. |
| Streptolactams | Streptomyces sp.[2][4][5][6][8][9] OUCMDZ-3159 | Fused tricyclic system | Antifungal | Isolated from deep-sea sediment; chemically unstable [5]. |
Technical Workflow: Isolation and Purification
Isolating PMLs requires specific precautions due to the photosensitivity of the polyene system and the potential for keto-enol tautomerism.
Fermentation Protocol (Marine Optimization)
-
Strain: Streptomyces sp.[2][4][5][6][7][8][9] (e.g., deep-sea or sponge-associated).[3][2][7]
-
Medium: A1BFe+C medium (10g starch, 4g yeast extract, 2g peptone, 1g CaCO3, 5mL Fe2(SO4)3, 1L artificial seawater). Note: The use of artificial seawater is critical for marine strain expression; low salinity often silences the BGC.
-
Incubation: 28°C, 180 rpm, 7–10 days.
Extraction and Purification Workflow
Critical Control Point: Perform all extraction steps under low-light or amber-light conditions to prevent photo-isomerization of the polyene double bonds (E/Z isomerization).
-
Resin Adsorption: Add Amberlite XAD-16 resin (20 g/L) to the broth 24 hours prior to harvest. This stabilizes the macrolactams and simplifies extraction.
-
Elution: Filter resin and mycelia; elute with Acetone or Methanol.
-
Partition: Evaporate organic solvent. Partition the aqueous residue with Ethyl Acetate (EtOAc) x3.
-
Fractionation: Apply EtOAc extract to a Silica Gel open column. Elute with a gradient of CH2Cl2:MeOH (100:0 to 50:50).
-
Observation: PMLs often elute in mid-polarity fractions (e.g., 95:5 to 90:10).
-
-
Final Purification (HPLC): Use C18 Semi-preparative HPLC.
-
Mobile Phase: MeCN/H2O (+0.1% Formic Acid).
-
Detection: UV at 254 nm and 300-360 nm (characteristic of polyenes).
-
Visualization: Isolation Workflow
Figure 2: Step-by-step isolation workflow for polyene macrolactams, emphasizing resin capture and light-sensitive handling.
Structural Elucidation Strategies
Determining the structure of PMLs is notoriously difficult due to keto-enol tautomerism in the lactam ring and the flexibility of the large macrocycle.
Dealing with Tautomerism
Many PMLs (e.g., heronamides) exist as an equilibrium mixture of keto and enol forms in solution, leading to broad or doubled NMR signals.
-
Solution: Acquire NMR spectra in varying solvents (DMSO-d6 vs. CD3OD vs. Pyridine-d5). Pyridine-d5 often stabilizes one tautomer via hydrogen bonding, sharpening the signals.
-
Chemical Fixation: Methylation with diazomethane can trap the enol form as a methyl ether, allowing for a stable crystal structure or clear NMR analysis.
Stereochemical Assignment
-
Marfey’s Analysis: Mandatory for determining the absolute configuration of the amino acid starter unit (e.g.,
-alanine usually has no chiral center, but if 3-aminobutyrate is used, this step is vital). Hydrolyze the lactam (6N HCl, 110°C), derivatize with FDAA, and compare LC-MS retention times with standards. -
J-Based Configuration Analysis: Use HOMO-2DJ and NOESY/ROESY correlations to determine the relative configuration of the polyene chain and ring substituents.
-
X-Ray Crystallography: The gold standard. Due to the rigidity of polycyclic PMLs like heronamides, they often crystallize well from MeOH/CH2Cl2 mixtures.
References
-
Zhang, W., et al. (2014).[10] Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.[8] Organic & Biomolecular Chemistry, 12, 5827-5834.
-
Udwary, D. W., et al. (2007). Genome sequencing reveals complex secondary metabolome in the marine actinomycete Salinispora tropica.[11] Proceedings of the National Academy of Sciences, 104(25), 10376-10381.
-
Li, S., et al. (2024). The Discovery of Weddellamycin, a Tricyclic Polyene Macrolactam Antibiotic from an Antarctic Deep-Sea-Derived Streptomyces sp. DSS69.[2] Marine Drugs, 22(4), 173.
-
Schulze, C. J., et al. (2015). Genome-Directed Lead Discovery: Biosynthesis, Structure Elucidation, and Biological Evaluation of Two Families of Polyene Macrolactams against Trypanosoma brucei. Journal of the American Chemical Society, 137(30), 9684–9693.
-
Wang, K., et al. (2020). Novel Macrolactams from a Deep-Sea-Derived Streptomyces Species. Marine Drugs, 18(11), 536.
Sources
- 1. The Discovery of Weddellamycin, a Tricyclic Polyene Macrolactam Antibiotic from an Antarctic Deep-Sea-Derived Streptomyces sp. DSS69, by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Macrolactams from a Deep-Sea-Derived Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Heronamide Biosynthesis Reveals a Tailoring Hydroxylase and Indicates Migrated Double Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Marine Actinomycete Genus Salinispora: A Model Organism for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Analysis: Biological Activity & Mechanism of Heronamide C vs. Heronamide A and B
[1]
Executive Summary
Heronamide C represents a distinct class of polyene macrolactams with a unique mode of action targeting membrane lipid saturation.[1][2][3] Unlike its congeners Heronamide A and Heronamide B , which are largely considered biosynthetic shunts or isolation artifacts formed via spontaneous cycloadditions, this compound retains a flexible 20-membered ring essential for its biological potency.
This technical guide delineates the structural and functional divergence between these metabolites. While this compound exhibits potent antifungal activity against fission yeast (Schizosaccharomyces pombe) and induces reversible morphological changes in mammalian cells without significant cytotoxicity, Heronamides A and B are pharmacologically inert in these contexts. The core mechanism of this compound involves direct interaction with saturated hydrocarbon chains within the lipid bilayer, a feature lost upon the structural rigidification seen in A and B.
Chemical Biology & Structural Basis
The biological disparity between this compound and its derivatives (A and B) is a direct function of their topology. This compound possesses a large, flexible macrolactam core capable of membrane insertion. Heronamides A and B are the products of transannular cycloadditions that collapse this ring, drastically altering the molecule's hydrodynamic volume and lipophilicity.
The Conversion Pathway
This compound is the biosynthetic parent. Under thermal or photochemical stress, it undergoes spontaneous intramolecular reactions:
-
Heronamide A: Formed via a thermal [6+4] cycloaddition.
-
Heronamide B: Formed via a photochemical [6+6] cycloaddition.
These conversions are often non-enzymatic, meaning A and B can accumulate during extraction if samples are exposed to heat or light.
Structural Comparison Table
| Feature | This compound (Active) | Heronamide A & B (Inactive/Low Activity) |
| Topology | 20-membered polyene macrolactam (Open) | Multicyclic, bridged cage-like structure (Closed) |
| Flexibility | High conformational flexibility | Rigid, "locked" conformation |
| Membrane Interaction | Spans/Inserts into lipid bilayers | Sterically hindered from deep membrane insertion |
| Key Moiety | Intact C16-C17 double bond (Critical for activity) | Consumed/Altered during cyclization |
| Biosynthetic Role | Parent Metabolite | Cycloaddition Products (Shunts/Artifacts) |
Biosynthetic Relationship Diagram
Comparative Biological Activity
The activity profile of this compound is characterized by high potency against specific fungal targets and a unique "vacuolating" phenotype in mammalian cells, distinct from the cell lysis caused by typical membrane disruptors.
Antifungal Potency (S. pombe)
This compound is a potent inhibitor of Schizosaccharomyces pombe.
-
This compound: Induces abnormal cell wall morphology and massive vacuolation.
-
Heronamide A/B: Show negligible activity in standard MIC assays against S. pombe.
Cytotoxicity & Mammalian Cell Morphology
A defining feature of this compound is its ability to induce dramatic morphological changes without immediate cell death, suggesting a specific modulation of membrane dynamics rather than non-specific pore formation.
| Cell Line | Compound | Effect | Outcome |
| HeLa / HCT116 | This compound | Extensive cytoplasmic vacuolation | Reversible upon washout; Low Cytotoxicity (IC50 > 10 µM) |
| HeLa / HCT116 | Heronamide A | No significant morphological change | Inactive / Non-toxic |
| HeLa / HCT116 | Heronamide B | No significant morphological change | Inactive / Non-toxic |
Key Insight: The lack of cytotoxicity in A and B confirms that the specific 20-membered ring geometry is required to trigger the vacuolation phenotype.
Mechanism of Action: Lipid Saturation Sensing
Unlike Amphotericin B, which binds ergosterol, This compound targets saturated hydrocarbon chains within the phospholipid bilayer. This mechanism explains why it affects organisms with specific lipid compositions (like yeast) and induces membrane curvature changes (vacuolation) in mammalian cells.
The Mechanism
-
Insertion: this compound inserts into the membrane interface.
-
Recognition: The polyene region interacts specifically with saturated lipid tails (e.g., DPPC) via van der Waals forces.
-
Phase Separation: This binding perturbs membrane microdomains (lipid rafts), leading to phase separation.
-
Morphological Defect: In yeast, this disruption interferes with cell wall synthesis enzymes localized to these domains, causing aberrant cell walls. In mammalian cells, it alters membrane curvature, driving endosomal swelling (vacuolation).
Mechanistic Pathway Diagram
[3][4][5][6][7]
Experimental Protocols
To validate the activity of this compound versus A/B, the following protocols are recommended. These assays differentiate specific lipid binding from non-specific toxicity.
Surface Plasmon Resonance (SPR) for Lipid Binding
Validates direct interaction with saturated lipids.
-
Liposome Preparation: Prepare LUVs (Large Unilamellar Vesicles) using DPPC (saturated) and DOPC (unsaturated) lipids.
-
Chip Immobilization: Immobilize L1 sensor chip (Cytiva) with liposomes at low flow rate (2 µL/min).
-
Injection: Inject this compound, A, and B (10–50 µM) over the lipid surface.
-
Readout:
-
This compound: Expect rapid association and slow dissociation (high RU response) on DPPC liposomes.
-
Heronamide A/B: Expect negligible RU response (similar to background).
-
Fission Yeast Morphology Assay
Validates biological phenotype.
-
Strain: Wild-type S. pombe and ergosterol mutants (e.g., erg mutants) to test specificity.
-
Treatment: Treat log-phase cultures with 1–10 µg/mL of this compound, A, and B.
-
Incubation: Incubate for 4–6 hours at 30°C.
-
Microscopy: Stain with Calcofluor White (cell wall) and FM4-64 (vacuolar membrane).
-
Observation:
-
This compound: Look for thick, irregular septa and multi-vacuolated cells.
-
Heronamide A/B: Cells should appear identical to DMSO control.
-
References
-
Raju, R., Piggott, A. M., Conte, M. M., & Capon, R. J. (2010). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.[4] A biosynthetic case for synchronized tandem electrocyclization. Organic & Biomolecular Chemistry, 8(20), 4682–4689.[4] Link
-
Sugiyama, R., Nishimura, S., & Kakeya, H. (2014). Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes.[3] Journal of the American Chemical Society, 136(14), 5209–5212. Link
-
Kanoh, N., Terashima, R., et al. (2016). Asymmetric Total Synthesis of Heronamides A–C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity.[5] Chemistry – A European Journal, 22(25), 8586–8595.[5] Link
-
Booth, T. J., Alt, S., Capon, R. J., & Wilkinson, B. (2016). Synchronous intramolecular cycloadditions of the polyene macrolactam polyketide this compound. Chemical Communications, 52, 12167-12170.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Heronamide C Interaction with Membrane Phospholipids
[1]
Executive Summary
Heronamide C is a 20-membered polyene macrolactam that exhibits a distinct mechanism of action compared to classical polyene antifungals like Amphotericin B. While classical polyenes target ergosterol to form pores, This compound specifically targets the saturated hydrocarbon chains of membrane lipids , leading to the perturbation of membrane microdomains (lipid rafts).[1][2]
This guide details the biophysical characterization of this interaction, providing protocols for Surface Plasmon Resonance (SPR) and Giant Unilamellar Vesicle (GUV) microscopy to validate binding affinity and phase separation capabilities.
Part 1: Molecular Mechanism of Action
The Saturated Chain Hypothesis
Unlike headgroup-specific ligands, this compound recognizes the physical state of the lipid bilayer. It shows a high affinity for the liquid-ordered (
-
Insertion: The macrolactam ring inserts into the hydrophobic core of the bilayer.
-
Partitioning: It preferentially partitions into ordered domains where hydrocarbon chains are tightly packed and saturated.
-
Perturbation: This accumulation disrupts the lateral organization of the membrane, leading to the displacement of proteins involved in cell wall synthesis (e.g., in Schizosaccharomyces pombe), causing abnormal morphology and cell death.
Visualization: Membrane Insertion Pathway
Figure 1: Mechanism of Action.[3] this compound selectively targets the Liquid Ordered (
Part 2: Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Analysis
Objective: To quantify the binding affinity (
Materials
-
Sensor Chip: L1 (carboxymethylated dextran with lipophilic anchors).
-
Running Buffer: HBS-N (10 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid surfactants like P20 which may disrupt liposomes.
-
Lipids:
-
Target: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) - Saturated.
-
Control: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) - Unsaturated.
-
-
Analyte: this compound (dissolved in DMSO, diluted in Running Buffer to <1% DMSO final).
Step-by-Step Workflow
-
Liposome Preparation (LUVs):
-
Dissolve lipids in chloroform, dry under nitrogen to form a film.
-
Hydrate with HBS-N to 1 mM concentration.
-
Freeze-thaw (5 cycles) and extrude through a 100 nm polycarbonate filter (21 passes) to form Large Unilamellar Vesicles (LUVs).
-
-
Chip Preparation:
-
Clean surface with 40 mM Octyl Glucoside (1 min pulse).
-
Inject LUVs (0.5 mM) at 2 µL/min for 20 minutes to saturate the sensor surface.
-
Perform a short injection of 10 mM NaOH (10 sec) to remove loosely bound vesicles.
-
-
Binding Assay:
-
Prepare a concentration series of this compound (e.g., 0.5 µM to 50 µM).
-
Inject analyte at 30 µL/min for 180 seconds (Association).
-
Switch to buffer flow for 300 seconds (Dissociation).
-
-
Regeneration:
-
Strip lipids using Isopropanol:50 mM NaOH (2:3) if the surface cannot be regenerated with buffer alone.
-
Protocol B: GUV Phase Separation Microscopy
Objective: To visually confirm the partitioning of this compound into ordered membrane domains.
Workflow Visualization
Figure 2: GUV Experimental Workflow. Rhodamine-DHPE is used as a negative marker (partitions into
Methodology
-
GUV Formation: Create GUVs using a mixture of DPPC/DOPC/Cholesterol (4:4:2 molar ratio). This mixture spontaneously separates into
and phases. -
Staining: Include 0.1 mol% Rhodamine-DHPE. Crucial: Rhodamine-DHPE is excluded from the tight packing of the
phase and will stain only the (disordered) phase. -
Observation:
-
Treat GUVs with this compound (intrinsic fluorescence or derivatized probe).
-
Expected Result: this compound signal should localize to the "dark" regions (unstained by Rhodamine), confirming affinity for the saturated
phase.
-
Part 3: Data Analysis & Interpretation
Binding Selectivity Matrix
The following table summarizes the expected interaction profile based on the "saturated chain" mechanism.
| Lipid System | Chain Type | Phase State | This compound Affinity | Interpretation |
| DPPC | Saturated (C16:0) | Gel / Liquid Ordered | High | Strong Van der Waals interaction with straight chains. |
| DOPC | Unsaturated (C18:1) | Liquid Disordered | Low / Negligible | Kinked chains prevent stable insertion of the macrolactam. |
| DPPC/Cholesterol | Saturated + Sterol | Liquid Ordered ( | Very High | Optimal packing density for this compound targeting. |
| Ergosterol alone | Sterol | N/A | Low | Unlike Amphotericin B, this compound does not require sterols for primary binding, though sterols enhance the ordered phase. |
Kinetic Profile Interpretation
When analyzing SPR sensorgrams:
-
Association (
): Rapid increase indicates fast insertion into the bilayer interface. -
Dissociation (
): A very slow dissociation rate from DPPC liposomes indicates "tight physical interaction" and stable integration into the hydrophobic core. -
Contrast: Rapid dissociation from DOPC liposomes confirms the lack of stable binding sites in disordered membranes.
Part 4: Implications for Drug Development
1. Novel Antifungal Class: this compound represents a departure from sterol-sequestering agents. By targeting the physical state of the membrane (saturation) rather than a specific chemical headgroup, it offers a pathway to bypass ergosterol-related resistance mechanisms in fungi.
2. Toxicity Considerations:
Mammalian membranes also contain saturated lipids and cholesterol (
3. Structure-Activity Relationship (SAR): Synthetic efforts (e.g., 8-deoxythis compound) have shown that the integrity of the polyene macrolactam ring is essential. Modifying the ring size or saturation levels of the Heronamide backbone directly correlates with a loss of affinity for saturated lipid chains.
References
-
Sugiyama, H., et al. (2014). Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes.[2] Journal of the American Chemical Society.
-
Kuramochi, K., et al. (2016). Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity.[4] Journal of the American Chemical Society.
-
Yano, Y., et al. (2020). Chemical diversity and mode of action of natural products targeting lipids in the eukaryotic cell membrane.[1] Natural Product Reports.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic Pathway of Heronamide C: A Paradigm of Spontaneous Electrocyclization
The following is an in-depth technical guide on the biosynthetic pathway of Heronamide C.
Executive Summary
This compound is a 20-membered polyene macrolactam isolated from marine-derived actinomycetes, specifically Streptomyces sp.[1] CMB-M0406 and Streptomyces sp.[2][3][4] TP-A0871.[2] It represents a distinct class of secondary metabolites where the final structural diversity is dictated not by enzymatic tailoring, but by non-enzymatic, pericyclic reactions.
This guide details the biosynthetic logic of this compound, delineating the hybrid PKS/NRPS-like assembly of the macrolactam core and the subsequent "synchronized tandem electrocyclization" that converts this compound into its congeners, Heronamides A and B.
Part 1: Molecular Architecture & Genomic Blueprint
The hrn Biosynthetic Gene Cluster
The biosynthesis of this compound is encoded by the hrn gene cluster (homologous to the bec cluster of BE-14106). This cluster is a Type I Polyketide Synthase (PKS) system with unique features facilitating the incorporation of a
| Gene/Protein | Putative Function | Mechanism of Action |
| Her PKS (A-C) | Type I Polyketide Synthase | Modular assembly of the polyene chain using malonyl/methylmalonyl-CoA extenders. |
| HerJ | Adenylation/Loading Enzyme | Selects and activates a specific |
| Discrete PKS | Fatty Acid Synthase-like | Synthesizes the medium-chain alkyl tail of the starter unit. |
| Aminotransferase | Transamination | Converts the acyl precursor into a |
Structural Logic
This compound is characterized by:
-
20-Membered Macrolactam Ring: Formed via intramolecular amidation.
-
Polyene System: Conjugated double bonds essential for its reactivity.
-
Hydrocarbon Tail: Derived from the specialized starter unit.
Part 2: Biosynthetic Logic (The Core Pathway)
The assembly of this compound follows a "Starter Unit Synthesis
Phase 1: Synthesis of the -Amino Acid Starter
Unlike typical PKS systems that initiate with Acetyl-CoA or Propionyl-CoA, Heronamide biosynthesis begins with a long-chain
-
Acyl Chain Formation: A discrete PKS/FAS system synthesizes a medium-chain fatty acid precursor.
-
Amination: An aminotransferase converts the
-keto or -hydroxy position of the acyl chain into a -amino group. -
Loading (The HerJ Checkpoint): The enzyme HerJ (an adenylation domain homolog) specifically recognizes this long-chain
-amino acid. It activates the carboxyl group (via ATP AMP-PPi) and loads it onto the ACP of the first PKS module.
Phase 2: Polyketide Elongation
The loaded starter unit enters the main Type I PKS assembly line.
-
Extension: Multiple modules extend the chain using malonyl-CoA and methylmalonyl-CoA.[5]
-
Reductive Processing: Ketoreductase (KR) and Dehydratase (DH) domains within the modules install the conjugated double bond system (polyene) characteristic of Heronamides.
-
Stereochemical Control: The specific chirality of the hydroxyl groups and olefins is set here, which is critical for the subsequent spontaneous folding.
Phase 3: Termination and Macrolactamization
Upon reaching the final module:
-
Release: The Thioesterase (TE) domain catalyzes the release of the full-length polyketide chain.[5]
-
Cyclization: The terminal carboxyl group reacts with the amine of the starter unit (the
-amino group originally loaded by HerJ) to form an intramolecular amide bond. -
Result: This releases This compound , the thermodynamically stable "parent" structure.
Phase 4: Spontaneous Electrocyclization (The Divergence)
This compound is not the end-point for all molecules. It acts as a reactive scaffold for spontaneous pericyclic reactions, driven by environmental conditions (Heat vs. Light). This is a non-enzymatic process.
-
Path A (Thermal): Under ambient heat, this compound undergoes a [6
+ 4 ] cycloaddition followed by an epoxide ring opening (in some models) to form Heronamide A . -
Path B (Photochemical): Upon exposure to UV light, the polyene system of this compound undergoes a [6
+ 6 ] cycloaddition , resulting in the formation of Heronamide B .
Part 3: Visualization of the Pathway
The following diagram illustrates the flow from the gene cluster to the divergent chemical scaffolds.
Caption: The biosynthetic flow of this compound, highlighting the enzymatic assembly of the macrolactam core and the subsequent non-enzymatic divergence into Heronamides A and B.
Part 4: Experimental Validation Protocols
Isolation of this compound (Critical Handling)
Because this compound is light- and heat-sensitive, standard isolation protocols must be modified to prevent spontaneous conversion.
Protocol:
-
Cultivation: Culture Streptomyces sp. CMB-M0406 in marine broth (e.g., A1 medium) at 28°C for 7 days in total darkness .
-
Extraction:
-
Centrifuge culture broth (4000 rpm, 15 min).
-
Extract supernatant with EtOAc (1:1 v/v).
-
Extract mycelia with Acetone/Methanol.
-
Crucial: Perform all evaporation steps at <30°C to prevent thermal conversion to Heronamide A.
-
-
Purification:
-
Use HPLC with a C18 column.
-
Mobile Phase: MeCN/H2O gradient (40% to 100% MeCN over 20 min).
-
Detection: UV at 350 nm (characteristic polyene absorption).
-
Note: Collect fractions in amber tubes and store immediately at -20°C.
-
Verification of Spontaneous Conversion
To confirm the non-enzymatic nature of the pathway divergence, perform the following in vitro assays.
| Experiment | Condition | Expected Outcome | Analytical Method |
| Thermal Assay | Incubate pure this compound in DMSO at 50°C for 24h (Dark). | Conversion to Heronamide A . | LC-MS (Shift in RT, same m/z). |
| Photo Assay | Irradiate pure this compound in MeOH with UV light (365 nm) for 2h. | Conversion to Heronamide B . | LC-MS & NMR (Loss of polyene signals). |
| Control | Incubate this compound at 4°C in Dark. | No Change (Stability check). | LC-MS. |
References
-
Raju, R., Piggott, A. M., Conte, M. M., & Capon, R. J. (2010). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.: a biosynthetic case for synchronized tandem electrocyclization.[1][2] Organic & Biomolecular Chemistry.
-
Booth, T. J., Alt, S., Capon, R. J., & Wilkinson, B. (2016). Synchronous intramolecular cycloadditions of the polyene macrolactam polyketide this compound. Chemical Communications.
-
Jørgensen, H., et al. (2009). Biosynthesis of Macrolactam BE-14106 Involves Two Distinct PKS Systems and Amino Acid Processing Enzymes for Generation of the Aminoacyl Starter Unit.[2][4] Chemistry & Biology.
-
Komaki, H., Ichikawa, N., Hosoyama, A., Fujita, N., & Igarashi, Y. (2015). Draft Genome Sequence of Streptomyces sp.[2] TP-A0871, a Producer of this compound. Genome Announcements.[2]
-
Kanoh, N., et al. (2016). Asymmetric Total Synthesis of Heronamides A–C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity. Journal of the American Chemical Society.
Sources
- 1. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Draft Genome Sequence of Streptomyces sp. TP-A0871, a Producer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of macrolactam BE-14106 involves two distinct PKS systems and amino acid processing enzymes for generation of the aminoacyl starter unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidating the Morphological Impact of Heronamide C on Schizosaccharomyces pombe
Executive Summary
This technical guide provides a comprehensive analysis of the impact of Heronamide C , a polyene macrolactam, on the cell wall morphology of the fission yeast Schizosaccharomyces pombe. Unlike conventional antifungals that often target ergosterol synthesis directly, this compound exhibits a unique mode of action by targeting saturated hydrocarbon chains within the lipid bilayer.[1] This interaction perturbs membrane microdomains (lipid rafts), triggering downstream defects in cell wall organization and cytokinesis.[1] This document serves as a protocol-driven resource for researchers investigating lipid-mediated cell wall integrity.[1]
Part 1: Mechanistic Insight
The Lipid-Targeting Mode of Action
This compound distinguishes itself through a high-affinity interaction with saturated hydrocarbon chains in membrane lipids.[1][2][3][4][5] This mechanism is distinct from polyenes like Amphotericin B, which primarily sequester ergosterol.[1]
-
Target Recognition: this compound binds to the aliphatic tails of phospholipids, specifically favoring saturated chains found in ordered membrane domains (rafts).[1]
-
Microdomain Perturbation: The binding event disrupts the lateral packing of the lipid bilayer.[1] In S. pombe, these microdomains are critical for the correct localization of cell wall synthases (e.g., Bgs1, Ags1) and signaling proteins (e.g., Rho-GTPases).[1]
-
Morphological Consequence: The destabilization of these domains leads to aberrant cell wall synthesis, characterized by irregular septation and localized wall thickening.[1]
DOT Visualization: Mechanism of Action
The following diagram illustrates the cascade from molecular binding to phenotypic expression.[1]
Figure 1: Pathway depicting this compound-induced membrane perturbation leading to cell wall defects.
Part 2: Morphological Impact Analysis
Treatment with this compound induces distinct phenotypic alterations in S. pombe, which are diagnostic of cell wall stress and membrane disorganization.[1]
| Feature | Wild-Type Phenotype | This compound Treated Phenotype | Mechanistic Cause |
| Cell Shape | Cylindrical, rod-shaped | Swollen, irregular width, "lemon-like" tendencies | Loss of polarity markers (Tea1/Tea4) due to raft disruption. |
| Septation | Single, medial septum | Multi-septated, offset, or thickened septa | Mislocalization of Bgs1 (β-glucan synthase) at the division plane.[1] |
| Cell Wall | Uniform thickness | Aberrant accumulation, localized thickening | Unregulated glucan deposition via CWI pathway activation.[1] |
| Membrane | Smooth continuity | Invaginations, vacuolar fragmentation | Direct perturbation of lipid bilayer structure.[1] |
Part 3: Experimental Protocols
Protocol A: this compound Treatment of S. pombe
Objective: To induce and observe morphological defects with high reproducibility.
Reagents:
-
S. pombe wild-type strain (e.g., 972h-)[1]
-
YES medium (Yeast Extract with Supplements)[1]
-
This compound stock (10 mM in DMSO)[1]
-
Control: DMSO
Step-by-Step Workflow:
-
Inoculation: Inoculate a single colony into 5 mL YES medium. Incubate at 30°C with shaking (200 rpm) overnight until exponential phase (
). -
Dilution: Dilute culture to
in fresh YES medium. -
Treatment:
-
Experimental: Add this compound to a final concentration of 1–5 µM (titrate based on strain sensitivity).
-
Control: Add equivalent volume of DMSO.
-
-
Incubation: Incubate at 30°C for 4 to 6 hours . Note: This duration allows for at least one cell cycle, ensuring septation defects are captured.[1]
Protocol B: Dual-Fluorescence Microscopy (Wall & Membrane)
Objective: Visualize cell wall accumulation and membrane integrity simultaneously.[1]
Reagents:
-
Calcofluor White (CFW): Stains cell wall (chitin/β-glucan).[1] Stock: 1 mg/mL in water.[1]
-
FM4-64: Stains lipophilic membranes (vacuolar/plasma).[1] Stock: 1.6 mM in DMSO.[1]
Staining Procedure:
-
Harvest: Transfer 1 mL of treated culture to a microcentrifuge tube. Centrifuge at 3,000 x g for 1 min. Discard supernatant.
-
Wash: Resuspend pellet in 1 mL PBS. Repeat centrifugation.
-
FM4-64 Staining (Pulse-Chase):
-
Resuspend cells in 100 µL YES medium containing 8 µM FM4-64 .
-
Incubate at 30°C for 15 minutes (Pulse).
-
Wash twice with PBS to remove background.[1]
-
Resuspend in fresh medium and incubate 30-60 mins (Chase) to label vacuolar membranes (optional, for vacuole morphology).
-
-
CFW Staining:
-
To the cell suspension, add Calcofluor White to a final concentration of 50 µg/mL.[1]
-
Incubate for 5 minutes at room temperature in the dark.
-
-
Mounting: Place 3 µL of cell suspension on a glass slide. Overlay with a coverslip and seal with valap or nail polish.[1]
Microscopy Settings:
-
CFW Channel: Excitation 365 nm / Emission 435 nm (DAPI filter set).[1]
-
FM4-64 Channel: Excitation 515-560 nm / Emission >640 nm (RFP/Texas Red filter set).[1]
-
Objective: 60x or 100x Oil Immersion (NA 1.4).
Part 4: References
-
Sugiyama, H., et al. (2014). "Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes."[1][2] Journal of the American Chemical Society.[1] [1]
-
Koseki, N., et al. (2020). "Chemical diversity and mode of action of natural products targeting lipids in the eukaryotic cell membrane."[1] Natural Product Reports.
-
Gyurkovska, V., et al. (2025). "Protocol for 4D live fluorescence microscopy to image rapid cellular responses in yeast."[1] STAR Protocols.
-
Cortes, J.C., et al. (2012). "Analysis of the Localization of Schizosaccharomyces pombe Glucan Synthases in the Presence of the Antifungal Agent Caspofungin."[1] PLoS ONE.
Sources
- 1. Protocol for 4D live fluorescence microscopy to image rapid cellular responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Isolation and Purification of Heronamide C from Marine-Derived Streptomyces sp.
Executive Summary
Heronamide C is a rare 20-membered polyene macrolactam originally isolated from a marine-derived Streptomyces sp.[1][2] (CMB-M0406) found off Heron Island, Australia.[3][4][5] Unlike typical cytotoxic agents, this compound exhibits a unique mechanism of action by targeting saturated hydrocarbon chains in lipid membranes, inducing reversible morphological changes in mammalian cells without direct cytotoxicity.
This application note details a standardized, scalable protocol for the isolation of this compound. It emphasizes the preservation of the labile polyene structure through optimized fermentation, gentle extraction, and high-resolution Reverse-Phase HPLC (RP-HPLC).
Scientific Background & Mechanism
The structural integrity of this compound (C₂₉H₃₉NO₃) relies on a delicate polyene system prone to oxidation and isomerization. Its biosynthesis involves a synchronized tandem electrocyclization event, making the isolation of the specific "C" congener critical, as it can spontaneously convert to Heronamides A or B under specific environmental stresses.
Key Physicochemical Properties:
-
Molecular Weight: 449.6 g/mol [6]
-
Formula: C₂₉H₃₉NO₃
-
UV Profile: Distinct absorption maxima characteristic of conjugated polyenes (typically
~280–320 nm). -
Solubility: Soluble in MeOH, DMSO, Acetone; sparingly soluble in water.
Materials and Reagents
Biological Material[1][2][3][4][7][8][9][10][11][12][13]
-
Production Strain: Marine-derived Streptomyces sp.[1][2][3][4][7] (e.g., strain CMB-M0406 or equivalent).
Culture Media (Marine Broth A1)
-
Starch: 10 g/L
-
Yeast Extract: 4 g/L
-
Peptone: 2 g/L
-
Artificial Seawater: Balance to 1 L
-
pH Adjustment: 7.2 prior to sterilization.
Solvents & Consumables
-
Extraction: Ethyl Acetate (EtOAc), HPLC-grade.
-
Mobile Phases: Acetonitrile (MeCN), Methanol (MeOH), Milli-Q Water (0.1% Formic Acid additive optional for ionization).
-
Stationary Phases:
-
Flash: C18 functionalized silica (40–60 µm).
-
Prep-HPLC: Phenyl-Hexyl or C18 column (5 µm, 250 x 10 mm).
-
Experimental Protocol
Phase 1: Fermentation
Rationale: Marine Streptomyces require salinity for optimal secondary metabolite gene cluster expression.
-
Seed Culture: Inoculate a single colony into 50 mL of Marine Broth A1 in a 250 mL Erlenmeyer flask. Incubate at 28°C, 180 rpm for 3 days.
-
Production Culture: Transfer 5% (v/v) of seed culture into 1 L baffled flasks containing 400 mL of media.
-
Incubation: Cultivate for 7–10 days at 27°C, 160 rpm. Monitor broth for color change (often turning yellowish-brown) indicating metabolite production.
Phase 2: Extraction (Biphasic Partitioning)
Rationale: this compound is moderately non-polar. Ethyl acetate efficiently extracts the macrolactam while leaving highly polar media components and salts in the aqueous phase.
-
Separation: Centrifuge culture broth (4000 rpm, 20 min) to separate mycelium from supernatant.
-
Note: Heronamides are often excreted; however, extracting both biomass and supernatant maximizes yield.
-
-
Liquid-Liquid Extraction: Partition the supernatant with equal volumes of EtOAc (x3).
-
Biomass Extraction: Macerate mycelial pellet in Acetone/MeOH (1:1) for 12 hours. Filter and evaporate organic solvents, then partition the residue between water and EtOAc.
-
Concentration: Combine all EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C to yield the crude extract (typically dark brown gum).
Phase 3: Fractionation (Flash Chromatography)
Rationale: Crude extracts contain high levels of lipids and fatty acids. A reverse-phase flash step removes these lipophilic impurities early.
-
Column: C18 Flash Cartridge (e.g., 40g).
-
Gradient: Stepwise elution from 10% MeOH/H₂O to 100% MeOH.
-
Collection: this compound typically elutes in the 70–85% MeOH fraction. Screen fractions via TLC or LC-MS.
Phase 4: High-Resolution Purification (RP-HPLC)
Rationale: Separation of this compound from its congeners (A and B) requires high efficiency due to structural similarity.
Table 1: Preparative HPLC Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C18(2) or Phenyl-Hexyl (250 x 10 mm, 5 µm) |
| Flow Rate | 3.0 mL/min |
| Mobile Phase A | H₂O + 0.1% Formic Acid |
| Mobile Phase B | MeCN (Acetonitrile) |
| Gradient | 0-5 min: 40% B (Isocratic)5-25 min: 40% |
| Detection | UV at 254 nm and 300 nm (Polyene specific) |
| Retention Time | Expect elution between 16–20 min (system dependent) |
Process Visualization (Workflow Logic)
Figure 1: Step-by-step isolation workflow for this compound from fermentation to pure compound.
Analytical Validation & Troubleshooting
Identification Criteria
To confirm the isolation of this compound (vs. A or B), compare spectral data against established values:
-
HRESIMS: Observe m/z 450.29 [M+H]⁺.
-
1H NMR (600 MHz, DMSO-d6): Look for characteristic polyene olefinic protons (
5.5–6.5 ppm) and the macrocyclic amide NH signal. -
Stability Check: If the peak splits or broadens on HPLC, the compound may be oxidizing. Ensure solvents are degassed and keep fractions protected from direct light.
Expert Tips
-
Light Sensitivity: Polyenes are photo-labile. Wrap columns and flasks in aluminum foil during extraction and purification.
-
Isomerization Risk: Avoid acidic conditions (pH < 4) during extraction, as this can catalyze the electrocyclization of this compound into Heronamide A or B.
-
Dereplication: Perform an initial LC-MS run of the crude extract. If m/z 450 is present but the retention time matches Heronamide A (usually elutes earlier/later depending on column), the fermentation conditions may need adjusting to reduce stress-induced cyclization.
References
-
Raju, R., Piggott, A. M., Conte, M. M., & Capon, R. J. (2010). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.[3] A biosynthetic case for synchronized tandem electrocyclization. Organic & Biomolecular Chemistry, 8(20), 4682-4689.[3]
-
Sugiyama, R., Nishimura, S., & Kakeya, H. (2014). Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: Heronamides target saturated hydrocarbon chains in lipid membranes.[1][2][8] Journal of the American Chemical Society, 136(14), 5209-5212.
-
Zhang, W., et al. (2014). Heronamides D–F, polyketide macrolactams from the deep-sea-derived Streptomyces sp.[7] SCSIO 03032.[7] Journal of Natural Products, 77(2), 388-393.
Sources
- 1. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C29H39NO3 | CID 49794660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heronamides D-F, polyketide macrolactams from the deep-sea-derived Streptomyces sp. SCSIO 03032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of Heronamide C lipid vesicle samples
Application Note: Preparation of Heronamide C Lipid Vesicle Samples
Executive Summary
This compound is a polyene macrolactam natural product exhibiting potent antifungal activity. Unlike conventional antifungals that target ergosterol directly, this compound targets membrane phospholipids containing saturated hydrocarbon chains , specifically within sphingomyelin (SM) and cholesterol (Chol) rich microdomains (lipid rafts).
This guide provides a rigorous methodology for preparing lipid vesicles (GUVs and LUVs) to study this specific interaction. The protocols prioritize the correct reconstitution of "raft-like" liquid-ordered (
Scientific Rationale & Experimental Design
The Target: Lipid Rafts
This compound does not bind promiscuously to all membranes. It requires a specific molecular packing order found in lipid rafts. Therefore, the choice of lipid composition is the single most critical variable.
-
Negative Control: Pure POPC (Fluid phase,
). -
Experimental Model: POPC:SM:Chol (e.g., 1:1:1 molar ratio). This mixture spontaneously phase-separates into liquid-disordered (
) and liquid-ordered ( ) domains, mimicking the fungal cell membrane environment required for this compound action.
Vesicle Type Selection
| Vesicle Type | Diameter | Primary Application | Preparation Method |
| LUV (Large Unilamellar) | 100–200 nm | Surface Plasmon Resonance (SPR), Fluorescence Spectroscopy | Extrusion |
| GUV (Giant Unilamellar) | 10–100 µm | Confocal Microscopy (Phase Separation visualization) | Electroformation |
Materials & Reagents
Lipids (Avanti Polar Lipids or equivalent):
-
POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (Synthetic).[1]
-
Brain SM: Sphingomyelin (Porcine Brain) – Source of saturated chains.
-
Cholesterol: Ovine wool, >98%.
-
Fluorescent Probes (for GUVs):
-
Rho-PE (Listeria red): Partitions into
phase (disordered). -
Naphthopyrene: Partitions into
phase (ordered).
-
This compound Stock:
-
Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).
-
Storage: -20°C, protected from light (polyene structure is light-sensitive).
-
Working Conc: 1–10 mM stock.
Buffers:
-
Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.
-
Electroformation Solution: 200 mM Sucrose (low ionic strength is crucial for electroformation).
Protocol A: Preparation of LUVs (Extrusion Method)
Best for: Quantitative binding studies (SPR) and bulk phase transition analysis.
Step 1: Lipid Film Formation[2]
-
Prepare lipid stock solutions in Chloroform (
) at 10 mg/mL. -
In a clean glass vial, mix lipids to the desired molar ratio.
-
Raft Mix: POPC (33%) : SM (33%) : Chol (33%).
-
-
Heronamide Incorporation (Method A - Co-dissolution): Add this compound (dissolved in MeOH) directly to the lipid mixture before drying if studying integral membrane effects.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen (
) gas while rotating the vial to form a thin, uniform film. -
Vacuum Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent. Residual chloroform perturbs raft formation.
Step 2: Hydration & Freeze-Thaw[2]
-
Add Hydration Buffer to achieve a final lipid concentration of 1–5 mM.
-
Vortex vigorously for 10 minutes. The solution should appear cloudy (Multilamellar Vesicles - MLVs).
-
Freeze-Thaw Cycles (x5):
-
Freeze in liquid nitrogen (or dry ice/ethanol bath).
-
Thaw in a 50°C water bath (above the
of Sphingomyelin). -
Why? This equilibrates the solute across the lamellae and reduces lamellarity.
-
Step 3: Extrusion
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane .
-
Pass the lipid suspension through the filter 11–21 times .
-
Note: The suspension must be kept above the phase transition temperature (
for SM-containing mixtures) during extrusion. Use a heating block or heat gun.
-
-
Result: Clear/translucent suspension of monodisperse LUVs.
Protocol B: Preparation of GUVs (Electroformation)
Best for: Visualizing this compound-induced domain perturbation.
Step 1: Chamber Preparation
-
Clean Indium Tin Oxide (ITO) coated glass slides with ethanol and dry with
. -
Prepare a lipid mix (POPC:SM:Chol 1:1:1) in Chloroform (1 mg/mL total lipid).[2]
-
Add 0.1 mol% Rho-PE (dye) to the mix.
-
Spread 10 µL of lipid solution gently onto the conductive side of the ITO slide.
-
Desiccate under vacuum for 1 hour.
Step 2: Electroformation
-
Assemble the chamber using a silicone spacer (O-ring) and a second ITO slide.
-
Fill the chamber with 200 mM Sucrose solution.
-
Connect electrodes to the ITO slides.
-
Apply AC Field:
-
Voltage: 1.5 V (peak-to-peak).
-
Frequency: 10 Hz.[2]
-
Temperature: 60°C (Critical: Must be above
of SM to allow mixing). -
Duration: 2 hours.
-
-
Cooling: Turn off the field and allow the chamber to cool slowly to Room Temperature (RT).
Step 3: this compound Interaction Assay
-
Harvest GUVs and dilute 1:1 into an iso-osmolar Glucose/PBS solution. (The density difference between sucrose-filled GUVs and glucose buffer allows GUVs to settle for imaging).
-
Image using Confocal Microscopy. Observe the separation of red (Rho-PE in
) and dark ( ) domains. -
Addition: Add this compound (in DMSO) to the well (final conc. 1–10 µM).
-
Observation: Monitor for:
-
Loss of domain boundary sharpness.
-
Budding or fission events.
-
Total vesicle collapse (toxicity).
-
Visualization of Workflows
Figure 1: Mechanism of Action & Experimental Logic
This diagram illustrates the specific targeting of this compound and the resulting membrane perturbation.
Caption: this compound specifically targets saturated hydrocarbon chains within Sphingomyelin/Cholesterol-rich domains (Lipid Rafts), leading to measurable phase perturbation.
Figure 2: GUV Electroformation Workflow
Caption: Step-by-step electroformation protocol. Note the high-temperature step (Step 4) is critical for mixing Sphingomyelin and Cholesterol before phase separation occurs upon cooling.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No GUVs formed | Ionic strength too high | Ensure hydration buffer is pure Sucrose (no salts). Salts shield the electric field. |
| Lipid precipitation | Temperature < | Keep all equipment (syringes, extruder) >50°C when working with SM/Chol. |
| No Domains observed | Oxidation of lipids | Use fresh lipids. Store under Argon.[8] |
| Heronamide precipitates | Solubility limit exceeded | Do not exceed 1% v/v DMSO in the final buffer. Titrate concentration slowly. |
References
-
Sugiyama, Y., et al. (2014). "Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes."[9] Journal of the American Chemical Society.
-
Hamamoto, H., & Sekimizu, K. (2016). "this compound: A Polyene Macrolactam Targeting Membrane Lipids." The Journal of Antibiotics.
-
Veatch, S. L., & Keller, S. L. (2003). "Separation of Liquid Phases in Giant Vesicles of Ternary Mixtures of Phospholipids and Cholesterol." Biophysical Journal.
-
Avanti Polar Lipids. "Preparation of Liposomes." Technical Support Guides.
-
Walde, P., et al. (2010). "Preparation of Giant Unilamellar Vesicles." Encyclopedia of Surface and Colloid Science.
Sources
- 1. rsc.org [rsc.org]
- 2. Liposomes: Protocol [inanobotdresden.github.io]
- 3. Effects of Lipid Composition and Phase on the Membrane Interaction of the Prion Peptide 106–126 Amide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of ceramides with phosphatidylcholine, sphingomyelin and sphingomyelin/cholesterol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid preparation of giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of drugs with lipid raft membrane domains as a possible target | Drug Target Insights [journals.aboutscience.eu]
- 7. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Procedures for Chemical Derivatization of Polyene Macrolactams
Abstract
Polyene macrolactams (PMLs) represent a structurally diverse class of natural products, primarily produced by actinomycetes, exhibiting a wide array of potent biological activities, including antifungal, antibacterial, and antitumor properties.[1][2][3] The characteristic structure of PMLs features a large lactam ring (16-34 members) containing a conjugated polyene system and various functional groups like hydroxyls, methyls, and sometimes glycosidic linkages or fatty acid chains.[4][5] This inherent structural complexity provides multiple reactive sites for chemical modification. Derivatization of the core PML scaffold is a critical strategy for modulating their physicochemical properties, enhancing bioactivity, improving stability, and generating novel analogues for drug discovery programs. This guide provides a detailed overview of key chemical derivatization procedures applicable to polyene macrolactams, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
The chemical derivatization of natural products like PMLs serves two primary objectives: analytical enhancement and scaffold diversification .
-
Analytical Enhancement: Many PMLs are non-volatile and possess multiple polar functional groups (hydroxyls, amides), which can complicate analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and can lead to poor ionization efficiency or peak shape in Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Derivatization masks these polar groups, increasing volatility and improving chromatographic behavior and detection sensitivity.[7]
-
Scaffold Diversification for Drug Discovery: The biological activity of PMLs is intimately linked to their three-dimensional structure and the presence of specific functional groups.[3] Chemical modification allows for the systematic exploration of the structure-activity relationship (SAR). By altering functional groups, new analogues with improved potency, reduced toxicity, enhanced solubility, or novel mechanisms of action can be developed.[8] Strategies often mimic natural diversification pathways, such as glycosylation, epoxidation, and cyclization, which are used by the producing organisms to generate chemical diversity.[4][9]
This document outlines protocols for several key derivatization reactions: silylation for analytical purposes, and acylation, epoxidation, and glycosylation for scaffold diversification.
General Experimental Workflow
A typical derivatization workflow involves the reaction of the parent PML, purification of the resulting derivative, and subsequent structural confirmation. Careful control of reaction conditions is paramount to avoid degradation of the sensitive polyene system.
Figure 1: General workflow for the chemical derivatization of a polyene macrolactam.
Section 1: Derivatization for Analytical Enhancement
Silylation of Hydroxyl Groups for GC-MS Analysis
Expertise & Experience: Hydroxyl groups render PMLs non-volatile, making them unsuitable for direct GC-MS analysis. Silylation replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group, creating a less polar, more volatile, and more thermally stable derivative.[7] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent often used for this purpose due to its ability to derivatize hindered hydroxyls and produce volatile byproducts.
Protocol 1: Trimethylsilylation with MSTFA
A. Materials and Reagents
-
Polyene Macrolactam (PML): 100-500 µg
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine or Acetonitrile
-
GC-MS vial (2 mL) with insert
-
Nitrogen gas supply
-
Heating block or oven
B. Step-by-Step Methodology
-
Drying: Place 100-500 µg of the purified PML sample into a GC-MS vial insert and dry it completely under a gentle stream of nitrogen or in a vacuum desiccator. It is critical to remove all traces of water, which will consume the silylating reagent.
-
Solubilization: Add 50 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve the PML. Pyridine acts as a solvent and a catalyst.
-
Derivatization: Add 50 µL of MSTFA to the solution. Cap the vial tightly.
-
Incubation: Heat the vial at 60-70°C for 30-60 minutes. The time and temperature may need optimization depending on the specific PML and the steric hindrance of its hydroxyl groups.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
Trustworthiness: The completeness of the reaction can be verified by injecting a small aliquot and checking the mass spectrum for the expected molecular ion of the fully silylated derivative. Incomplete derivatization will result in multiple peaks corresponding to partially silylated species.
| Parameter | Condition | Rationale |
| Reagent | MSTFA | Highly reactive, produces volatile byproducts, suitable for a wide range of functional groups. |
| Solvent | Anhydrous Pyridine | Good solvent for many natural products and acts as an HCl scavenger, driving the reaction forward. |
| Temperature | 60-70°C | Provides sufficient energy to overcome activation barriers, especially for hindered hydroxyls. |
| Time | 30-60 min | Typically sufficient for complete derivatization; may be extended for complex substrates. |
Section 2: Derivatization for Scaffold Diversification
Acylation of Hydroxyl and Amine Groups
Expertise & Experience: Acylation introduces an acyl group (R-C=O) at nucleophilic sites, primarily hydroxyl groups and the secondary amide nitrogen within the macrolactam ring. This modification can significantly alter the lipophilicity and steric profile of the molecule, often leading to profound changes in biological activity. Acetic anhydride or various acyl chlorides are common reagents, typically used in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the acidic byproduct.
Protocol 2: Acetylation using Acetic Anhydride
A. Materials and Reagents
-
Polyene Macrolactam (PML): 1-5 mg
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography or HPLC system
B. Step-by-Step Methodology
-
Setup: Dissolve the PML (1-5 mg) in 1 mL of anhydrous pyridine in a small, dry round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add acetic anhydride (5-10 equivalents per hydroxyl/amine group) to the stirred solution.
-
Incubation: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add 1 mL of cold water to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with 10 mL of DCM. Wash the organic layer sequentially with 5 mL of saturated NaHCO₃ solution, 5 mL of water, and 5 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography or preparative HPLC to obtain the pure acylated PML derivative.
-
Characterization: Confirm the structure of the purified derivative using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 2: Logical flow for the acylation of a polyene macrolactam.
Epoxidation of the Polyene System
Expertise & Experience: The conjugated double bonds of the polyene system are susceptible to electrophilic attack. Epoxidation introduces an oxirane ring, breaking the conjugation at that point and adding a reactive functional group for further derivatization. This modification can dramatically alter the shape and electronic properties of the macrolactam.[4] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Controlling the stoichiometry of m-CPBA is crucial to achieve selective mono-epoxidation versus multiple epoxidations.
Protocol 3: Selective Epoxidation with m-CPBA
A. Materials and Reagents
-
Polyene Macrolactam (PML): 1-5 mg
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous sodium thiosulfate (Na₂S₂O₃), 10% w/v
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC system for purification
B. Step-by-Step Methodology
-
Setup: Dissolve the PML (1-5 mg) in 2 mL of anhydrous DCM and cool to 0°C under a nitrogen atmosphere.
-
Reagent Addition: In a separate vial, dissolve a carefully weighed amount of m-CPBA (1.0-1.2 equivalents for mono-epoxidation) in 1 mL of DCM. Add this solution dropwise to the stirred PML solution at 0°C.
-
Incubation: Stir the reaction at 0°C for 1-4 hours. The reaction is often rapid. Monitor closely by LC-MS to observe the formation of the product and consumption of the starting material. Avoid prolonged reaction times to minimize side reactions.
-
Quenching: Quench the reaction by adding 2 mL of 10% sodium thiosulfate solution to destroy excess peroxide. Stir vigorously for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel and wash the organic layer twice with 5 mL of saturated NaHCO₃ solution and once with 5 mL of brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (<30°C).
-
Purification: Immediately purify the crude product by preparative reverse-phase HPLC to isolate the epoxidized derivative, which may be unstable on silica gel.
-
Characterization: Characterize the product by HRMS and NMR. The location of the epoxide can often be determined by 2D NMR experiments (COSY, HMBC).
Glycosylation
Expertise & Experience: Many polyene natural products are glycosides, where the sugar moiety is essential for their biological function, often mediating interactions with cellular targets.[10] Attaching new or different sugar units to a PML aglycone can generate novel analogues with potentially improved pharmacological profiles.[8] Chemical glycosylation is a complex procedure requiring protection of the sugar donor's hydroxyl groups (e.g., as acetates or benzoates) and activation of the anomeric position (e.g., as a trichloroacetimidate). The Schmidt glycosylation is a robust method for this purpose.
Protocol 4: General Schmidt Glycosylation
A. Materials and Reagents
-
PML Aglycone: 1-5 mg
-
Glycosyl Donor (e.g., per-O-acetylated glucosyl trichloroacetimidate)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyst
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine (TEA)
-
Sodium methoxide in methanol (for deprotection)
B. Step-by-Step Methodology
-
Preparation: Add the PML aglycone (1 equivalent) and the glycosyl trichloroacetimidate donor (1.5-2.0 equivalents) to a dry flask containing activated 4 Å molecular sieves under a nitrogen atmosphere. Add anhydrous DCM (2-3 mL).
-
Reaction Initiation: Cool the stirred suspension to -40°C or -78°C. Add a catalytic amount of TMSOTf (0.1-0.2 equivalents) dropwise.
-
Incubation: Stir the reaction at low temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a few drops of triethylamine.
-
Work-up: Allow the mixture to warm to room temperature, filter through a pad of Celite to remove the molecular sieves, and concentrate the filtrate.
-
Purification (Protected Glycoside): Purify the crude residue by column chromatography to isolate the protected PML glycoside.
-
Deprotection: Dissolve the purified protected glycoside in a mixture of DCM and methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Final Purification: Neutralize the reaction with an acidic resin (e.g., Amberlite IR120), filter, and concentrate. Purify the final deprotected PML glycoside by preparative HPLC.
-
Characterization: Confirm the structure and stereochemistry of the glycosidic bond using HRMS and advanced NMR techniques (e.g., NOESY).
References
-
Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Bioanalysis Solutions - Syngene. Retrieved February 6, 2026, from [Link]
-
Analytik NEWS. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved February 6, 2026, from [Link]
-
Ma, J., et al. (2024). The Discovery of Weddellamycin, a Tricyclic Polyene Macrolactam Antibiotic from an Antarctic Deep-Sea-Derived Streptomyces sp. DSS69, by Heterologous Expression. Marine Drugs, 22(5), 201. Available from: [Link]
-
Caffrey, P., et al. (2020). Studies on engineering glycosylation of polyene macrolide antibiotics. Journal of Industrial Microbiology & Biotechnology, 47(9-10), 767-781. Available from: [Link]
-
Caffrey, P., et al. (2021). New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining. Marine Drugs, 19(11), 606. Available from: [Link]
-
Alvarez, R., et al. (2020). Natural polyenic macrolactams and polycyclic derivatives generated by transannular pericyclic reactions: optimized biogenesis challenging chemical synthesis. Natural Product Reports, 38(7), 1136-1220. Available from: [Link]
-
Zhao, W., et al. (2022). Polyene Macrolactams from Marine and Terrestrial Sources: Structure, Production Strategies, Biosynthesis and Bioactivities. Marine Drugs, 20(6), 360. Available from: [Link]
-
Zhao, W., et al. (2022). Polyene Macrolactams from Marine and Terrestrial Sources: Structure, Production Strategies, Biosynthesis and Bioactivities. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Polyene macrolactams that contain a nitrogen-containing moiety derived... Retrieved February 6, 2026, from [Link]
-
Zhao, W., et al. (2022). Polyene Macrolactams from Marine and Terrestrial Sources: Structure, Production Strategies, Biosynthesis and Bioactivities. National Center for Biotechnology Information. Available from: [Link]
-
Chevrette, M. G., et al. (2024). Critical analysis of polycyclic tetramate macrolactam biosynthetic gene cluster phylogeny and functional diversity. Applied and Environmental Microbiology, 90(6), e00051-24. Available from: [Link]
-
Ma, J., et al. (2024). The Discovery of Weddellamycin, a Tricyclic Polyene Macrolactam Antibiotic from an Antarctic Deep-Sea-Derived Streptomyces sp. DSS69, by Heterologous Expression. PubMed Central. Available from: [Link]
-
Zhao, W., et al. (2022). Polyene Macrolactams from Marine and Terrestrial Sources: Structure, Production Strategies, Biosynthesis and Bioactivities. CityUHK Scholars. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures and derivatization pathway of polyene macrolactams... Retrieved February 6, 2026, from [Link]
Sources
- 1. The Discovery of Weddellamycin, a Tricyclic Polyene Macrolactam Antibiotic from an Antarctic Deep-Sea-Derived Streptomyces sp. DSS69, by Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyene Macrolactams from Marine and Terrestrial Sources: Structure, Production Strategies, Biosynthesis and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on engineering glycosylation of polyene macrolide antibiotics [researchrepository.ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Safeguarding the Integrity of Heronamide C from Photochemical Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Heronamide C is a promising polyene macrolactam with significant biological activity. However, specific studies detailing its photochemical degradation pathways are not extensively available in current literature. The guidance provided herein is based on established principles of photochemistry, data from related polyene antibiotics, and general best practices for handling photosensitive compounds. Researchers should consider this a foundational guide and may need to optimize these strategies for their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is photochemical degradation and why is this compound susceptible?
A1: Photochemical degradation is the process by which a molecule is chemically altered or broken down by absorbing light energy, particularly in the ultraviolet (UV) and visible spectra. This compound belongs to the polyene macrolactam family, characterized by a system of conjugated double bonds. This structure is highly efficient at absorbing light. The absorbed energy can excite the molecule to a higher energy state, making it more reactive and prone to transformations such as isomerizations, cycloadditions, or oxidation, which can alter its structure and diminish or eliminate its biological activity. It has been noted that under photochemical conditions, this compound can convert to Heronamide B.
Q2: How can I tell if my this compound sample has degraded?
A2: There are several indicators of potential degradation:
-
Loss of Biological Activity: A noticeable decrease in the expected efficacy in your assays is a primary indicator.
-
Appearance of New Peaks in Analytical Separations: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks that were not present in the original sample suggests the formation of degradation products.
-
Changes in Spectroscopic Profile: Alterations in the UV-Visible absorption spectrum, such as a shift in the maximum absorbance wavelength (λmax) or a decrease in absorbance, can indicate a change in the polyene structure.
-
Visual Changes: While not always apparent, a color change in the solid material or solution may signify degradation.
Q3: What are the immediate, critical steps I should take to protect my this compound samples?
A3: The most critical step is to minimize light exposure at all times.
-
Storage: Store solid this compound and solutions in amber glass vials to block UV and blue light. For highly sensitive applications, wrap the amber vials in aluminum foil for complete light exclusion. Store at recommended low temperatures, typically -20°C or -80°C, to also slow down thermal degradation.
-
Handling: Conduct all experimental manipulations in a dimly lit room or under lighting that has been filtered to remove shorter wavelengths (e.g., using yellow or red lights). Avoid direct sunlight and bright, broad-spectrum artificial lighting.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to troubleshooting, rooted in the principles of photochemical stability.
Issue 1: I'm observing a gradual loss of this compound potency in my multi-day experiments.
| Potential Cause | Explanation | Recommended Action |
| Ambient Light Exposure | Even low levels of laboratory light over extended periods can cause cumulative degradation of photosensitive compounds. | Work in a light-controlled environment. Cover your experimental setup (e.g., cell culture plates, bioreactors) with light-blocking material. Prepare fresh solutions of this compound daily if possible, and store stock solutions in the dark at low temperatures. |
| Photo-oxidation | The presence of dissolved oxygen in your solvents or media can lead to the formation of reactive oxygen species (ROS) when this compound is excited by light. These ROS can then attack and degrade the molecule. | Deoxygenate your solvents before preparing this compound solutions. This can be achieved by sparging with an inert gas like argon or nitrogen. Consider adding a suitable antioxidant to your formulation (see Table 2). |
Issue 2: My HPLC/LC-MS analysis shows a new, significant peak appearing over time, with a corresponding decrease in the this compound peak.
| Potential Cause | Explanation | Recommended Action |
| Formation of Photodegradants | The new peak is likely a degradation product. For polyenes, this can be due to isomerization of the double bonds or other structural rearrangements. | Confirm the identity of the new peak using mass spectrometry if possible. Implement a rigorous photoprotection strategy as outlined in this guide. Re-evaluate your analytical method to ensure the degradation is not occurring during the analysis itself (e.g., due to the detector's light source). |
| On-Column Degradation | In some cases, degradation can be induced by the analytical instrumentation itself, for example, due to elevated column temperatures and the presence of dissolved oxygen in the mobile phase. | To mitigate this, consider running the HPLC at a lower temperature (e.g., below 30°C) and ensure the mobile phase is adequately degassed. |
Preventative Strategies and Experimental Protocols
A multi-layered approach is the most effective way to prevent the photochemical degradation of this compound.
Workflow for Handling Photosensitive this compound
The following diagram illustrates a decision-making workflow for researchers working with this compound.
Caption: Decision workflow for handling this compound to minimize photodegradation.
Protocol 1: Basic Photoprotection During Handling and Storage
This protocol outlines the fundamental steps for minimizing light exposure.
-
Procurement and Storage:
-
Upon receipt, immediately store the solid this compound in a light-proof container (e.g., an amber vial wrapped in aluminum foil) at -20°C or below.
-
-
Preparation of Stock Solutions:
-
Conduct all weighing and dissolution procedures in a room with minimal lighting. Use red or yellow safe lights if possible.
-
Prepare stock solutions in a solvent appropriate for your experiment.
-
Store the stock solution in an amber, screw-cap vial with a PTFE-lined septum. For added protection, wrap the vial in aluminum foil.
-
Store stock solutions at -20°C or -80°C.
-
-
Use in Experiments:
-
When diluting the stock solution for your experiment, do so under the same low-light conditions.
-
Protect your experimental setup (e.g., multi-well plates, flasks) from light by covering them with aluminum foil or using light-blocking plates.
-
Protocol 2: Preparation of Deoxygenated Solvents
This protocol is crucial for experiments where photo-oxidation is a concern.
-
Select an appropriate solvent for this compound that is compatible with your experimental system.
-
Sparge the solvent: Place the solvent in a suitable flask with a stir bar. Insert two long needles or cannulas through a septum sealing the flask. One needle should reach below the solvent surface, and the other should act as a vent above the surface.
-
Bubble an inert gas (e.g., argon or high-purity nitrogen) through the solvent for 30-60 minutes while stirring.
-
Maintain an inert atmosphere: After sparging, remove the gas inlet needle while maintaining a positive pressure of the inert gas through the vent needle.
-
Use immediately to prepare your this compound solution.
Strategy 3: Chemical Stabilization with Antioxidants
The addition of antioxidants can help to quench reactive oxygen species or free radicals that may be formed upon light exposure. The choice and concentration of an antioxidant should be carefully evaluated for compatibility with your experimental system and to ensure it does not interfere with the biological activity of this compound.
Table 1: Common Antioxidants for Stabilization of Pharmaceutical Formulations
| Antioxidant | Mechanism of Action | Typical Concentration Range (% w/v) | Solvent Solubility | Considerations |
| Butylated Hydroxytoluene (BHT) | Free-radical scavenger | 0.0001 - 0.5%[2] | Soluble in organic solvents, poorly soluble in water. | Effective for lipid-based or organic solvent systems. |
| Ascorbic Acid (Vitamin C) | Oxygen scavenger, free-radical scavenger | 1 - 5%[3] | Highly soluble in water, less soluble in alcohols. | Best suited for aqueous systems. Can be pH-dependent. |
| α-Tocopherol (Vitamin E) | Free-radical scavenger | 0.1 - 1%[4] | Soluble in organic solvents and fats, insoluble in water. | Ideal for lipid-rich environments. |
| Sodium Metabisulfite | Oxygen scavenger | 0.01 - 1.0%[1] | Soluble in water. | Primarily used in aqueous acidic preparations.[1] Can have its own biological effects. |
Note: The concentrations provided are general starting points. It is imperative to perform a pilot study to determine the optimal, non-interfering concentration for your specific application.
Protocol 3: A Template for Photostability Testing of this compound
This protocol is adapted from the ICH Q1B guidelines and can be used to systematically assess the photostability of your this compound samples.[2][5]
-
Sample Preparation:
-
Prepare a solution of this compound in your chosen solvent at a known concentration.
-
Aliquot the solution into three sets of clear glass vials and one set of amber, light-protected vials (your control).
-
-
Exposure Conditions:
-
Place one set of clear vials in a photostability chamber equipped with a light source that meets ICH Q1B standards (providing both UV and visible light). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Place a second set of clear vials in the same chamber but wrap them completely in aluminum foil. This will serve as a dark control to assess thermal degradation under the same temperature conditions.
-
Store the amber vials (your baseline control) at your standard storage temperature, protected from light.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), remove a vial from each set.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the light-exposed sample, the dark control, and the baseline control.
-
-
Evaluation:
-
Assess the percentage of this compound remaining.
-
Quantify the formation of any major degradation products.
-
A significant difference between the light-exposed sample and the dark control indicates photochemical instability.
-
Visualizing the Photodegradation Cascade and Intervention Points
This diagram illustrates the potential photochemical degradation process and where the preventative strategies intervene.
Caption: Key steps in photodegradation and corresponding preventative measures.
References
- (Reference for Heronamide B conversion - based on initial search, specific cit
- (Reference for polyene light absorption - general photochemistry textbook)
- ICH, Q1B Photostability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1B%20Guideline.pdf]
- (Reference for HPLC analysis of polyenes -
- (Reference for on-column degradation -
- MOIN. (2023, December 5). The Role of Tocopherol in Skincare. [URL: https://moin.com/en/blogs/blog/the-role-of-tocopherol-in-skincare]
- LFA Tablet Presses. How To Protect Light Sensitive Products. [URL: https://www.lfatabletpresses.com/articles/how-to-protect-light-sensitive-products]
- SpecialChem. (2022, November 30). BHT. [URL: https://cosmetics.specialchem.com/inci/bht]
- Spizzirri, U. G., et al. (2016). Degradation in Pharmaceutical Creams: Ascorbic Acid Demonstrating Phenomenon: A Review. Journal of Bioequivalence & Bioavailability, 8(2), 080-083.
- AKJournals. (2019, June 1). Development and validation of a new isocratic RP-HPLC method for simultaneous determination of sodium metabisulfite and sodium benzoate in pharmaceutical formulation in. [URL: https://akjournals.com/view/journals/1326/10/2/article-p97.xml]
- (Additional relevant citations
Sources
Optimizing yield of Heronamide C from marine sediment culture
Technical Support Portal for Marine Natural Products
Status: Operational Specialist: Senior Application Scientist, Marine Biotechnology Division Subject: Maximizing Titer and Recovery of Heronamide C from Streptomyces sp.
Core Directive: The "Yield is Stability" Paradigm
Welcome. If you are accessing this guide, you are likely observing inconsistent yields or "disappearing" peaks in your HPLC traces.
Here is the critical technical reality: Optimizing this compound is not just about biosynthesis; it is about preventing conversion .
This compound (a 20-membered polyene macrolactam) is chemically metastable. Unlike typical fermentation products where "more biomass = more product," this compound acts as a reactive precursor. Under specific environmental triggers—primarily light and heat —it undergoes spontaneous electrocyclization to form Heronamides A and B [1, 2].
Your experimental goal is not just to make it, but to freeze it in time.
Upstream Processing: Fermentation Optimization
To maximize the initial titer, we must mimic the benthic sediment environment of the producing strain (e.g., Streptomyces sp. CMB-M0406 or Streptomyces niveus).[1]
Recommended Media Formulation (Modified A1+ASW)
Standard ISP2 media often yields poor results for marine polyenes. Use this marine-adapted protocol:
| Component | Concentration (g/L) | Function |
| Soluble Starch | 10.0 | Slow-release Carbon source (prevents catabolite repression) |
| Yeast Extract | 4.0 | Nitrogen & Vitamin B complex source |
| Peptone | 2.0 | Nitrogen source |
| Artificial Sea Water (ASW) | To Volume | CRITICAL: Provides obligate halophilic ions (Na+, Mg2+) |
| CaCO3 | 1.0 | pH Buffer (Polyenes are acid-sensitive) |
Protocol Notes:
-
Salinity: Do not use deionized water. The biosynthetic gene cluster (BGC) for heronamides is often upregulated by osmotic stress or specific marine ions. Use commercially available sea salts (e.g., Instant Ocean) at 33-35 g/L [3].
-
Aeration: Polyene synthases require significant oxygen. Use baffled flasks (250 mL volume in 1 L flask) at 200 RPM.
-
Incubation: 28°C for 7–10 days. Harvest when the broth turns a characteristic yellow-orange (indicative of polyene production), but before cell lysis triggers extensive oxidative degradation.
The "Dark Room" Protocol: Downstream Processing
This is where 60% of yield is typically lost. This compound contains a conjugated triene system susceptible to [6π+6π] photochemical cycloaddition [4].
Workflow Visualization: The Stability Trap
The following diagram illustrates the kinetic trap you must avoid.
Figure 1: The instability pathway. This compound is the kinetic product; A and B are thermodynamic sinks triggered by light and heat.
Extraction SOP (Standard Operating Procedure)
-
Harvesting: Centrifuge broth at 4°C. Discard supernatant (Heronamides are predominantly mycelium-bound).
-
Solvent: Extract mycelial cake with Acetone or Ethyl Acetate (EtOAc) .
-
Warning: Avoid Chloroform (often acidic) which can catalyze degradation.
-
-
Light Exclusion: Perform all steps under amber light or wrap all flasks/columns in aluminum foil.
-
Temperature: Evaporate solvents at < 35°C . High-temperature rotary evaporation will drive the thermal conversion to Heronamide A.
Analytical Troubleshooting (FAQs)
Q1: My HPLC trace shows a split peak that wasn't there yesterday. What happened? Diagnosis: Photoisomerization. Explanation: You likely exposed your sample to ambient lab light. This compound converts to Heronamide B rapidly under UV (365nm) or blue light. Solution: Re-purify using amber glassware. Store fractions in the dark at -20°C. If the peak has already split, it is irreversible.
Q2: I have high biomass but low this compound. I only see Heronamide A. Diagnosis: Thermal stress or late harvest. Explanation: If the fermentation ran too long (>14 days) or the temperature exceeded 30°C, the culture naturally converts C to A. Solution: Harvest earlier (Day 7-8). Ensure your incubator does not overheat.
Q3: Can I use standard silica gel for purification? Diagnosis: Adsorption loss. Explanation: Polyene macrolactams can bind irreversibly to active silica sites or degrade due to acidity. Solution: Use LH-20 Sephadex (size exclusion/methanol) for initial cleanup, followed by C18 Reverse-Phase HPLC. This is gentler and preserves the macrolactam ring.
Q4: Why does adding sea salt matter if the strain grows in fresh water? Diagnosis: Osmotic regulation of secondary metabolism. Explanation: While the strain survives in fresh water, the biosynthetic gene cluster for heronamides is often silent or expressed at low levels without the osmotic signal of seawater [3]. The salt stress forces the organism to produce secondary metabolites as defense/signaling mechanisms.
Optimized Recovery Workflow
Follow this logic flow to ensure maximum recovery of the "C" isomer.
Figure 2: The "Dark Chain" of custody. Note the critical control points at extraction and purification.
References
-
Raju, R., Piggott, A. M., Conte, M. M., & Capon, R. J. (2010).[2] Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp.[2][3][4] Organic & Biomolecular Chemistry, 8(20), 4682–4689.[2] Link
-
Booth, T. J., Alt, S., Capon, R. J., & Wilkinson, B. (2016).[5] Synchronous intramolecular cycloadditions of the polyene macrolactam polyketide this compound. Chemical Communications, 52(36), 6127-6130. Link
-
Zhang, W., et al. (2014). Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.[6] Journal of Antibiotics, 67, 733–736. Link
-
Sugiyama, R., et al. (2016). Asymmetric Total Synthesis of Heronamides A–C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity. Journal of the American Chemical Society, 138(29), 9006–9009. Link
Sources
- 1. Heronamides G–L, polyene macrolactams from Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization [pubmed.ncbi.nlm.nih.gov]
- 3. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isomerization of Heronamide C to Heronamide A During Extraction
Welcome to the technical support center for the extraction and purification of heronamides. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing the isomerization of the bioactive compound Heronamide C into Heronamide A during experimental workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the integrity of your target compounds.
Understanding the Challenge: The Spontaneous Conversion of this compound
Heronamides are a family of biosynthetically related polyketide macrolactams isolated from marine-derived Streptomyces species.[1][2] While this compound is often the primary target of isolation due to its potent biological activities, it is susceptible to non-enzymatic conversion into two other isomers: Heronamide A and Heronamide B.[2][3] This transformation is not a simple degradation but a specific, stimulus-dependent isomerization:
-
Heronamide A Formation (Thermal): The conversion of this compound to Heronamide A is a thermal [6π + 4π] cycloaddition reaction.[3] This means that exposure to heat during the extraction and purification process can directly lead to the undesired formation of Heronamide A.
-
Heronamide B Formation (Photochemical): The formation of Heronamide B from this compound occurs via a photochemical [6π + 6π] cycloaddition.[3] Exposure to light, particularly UV radiation, can trigger this isomerization.
The C8,C9-diol moiety within the this compound structure is crucial for its transformation into the Heronamide A skeleton.[4] Therefore, maintaining the integrity of this compound requires careful control over the experimental environment, specifically temperature and light.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the isomerization of this compound and strategies to prevent it.
Q1: I'm seeing a significant amount of Heronamide A in my extract, even though I'm targeting this compound. What is the most likely cause?
The presence of Heronamide A is a strong indicator that your extraction and workup procedures are exposing the sample to excessive heat. The conversion of this compound to Heronamide A is a thermally driven process.[3] Review your protocol for any steps where the temperature is elevated, such as solvent evaporation under high heat, prolonged extraction at room temperature in a warm laboratory, or the use of heat for dissolving extracts.
Q2: Can the choice of extraction solvent influence the rate of isomerization to Heronamide A?
While heat is the primary driver, the solvent system can play a role. Solvents with higher boiling points may require more heat for evaporation, thus increasing the risk of thermal isomerization. Furthermore, certain solvents may facilitate the conformational changes required for the cycloaddition to occur. While specific studies on the solvent effect on this compound isomerization are limited, it is best practice to use solvents with low boiling points that can be removed under reduced pressure at low temperatures.[5]
Q3: How can I minimize the formation of Heronamide B?
Heronamide B formation is triggered by light.[3] To prevent this photochemical isomerization, all steps of your extraction, purification, and storage should be conducted in the absence of direct light. This can be achieved by:
-
Working in a darkened room or using red light.
-
Wrapping all glassware (flasks, beakers, columns) in aluminum foil.[6]
-
Using amber glass vials for sample storage.[6]
Q4: Is pH a critical factor in preventing isomerization?
While heat and light are the direct causes of the cycloaddition reactions, pH can influence the overall stability of the macrolactam structure. Extreme pH values (both acidic and basic) can lead to the degradation of macrolactams through hydrolysis of the amide bond.[6][7] It is recommended to maintain a neutral pH during extraction and purification to prevent general degradation, which could potentially create an environment more favorable for isomerization.[3]
Q5: My HPLC analysis shows a peak that I suspect is an isomer of this compound. How can I confirm this?
To confirm the presence of Heronamide A or B, you will need to compare the retention time and mass spectrometry data of your unknown peak with authenticated standards of Heronamide A and B. If standards are not available, you can perform a controlled experiment by intentionally exposing a small aliquot of purified this compound to heat (for Heronamide A formation) and UV light (for Heronamide B formation) and monitoring the appearance of new peaks by HPLC-MS.
Troubleshooting Guide: Step-by-Step Protocols to Minimize Isomerization
This section provides detailed protocols and best practices to minimize the conversion of this compound to Heronamide A and B.
Low-Temperature Extraction Protocol
The primary defense against the formation of Heronamide A is to maintain low temperatures throughout the extraction process.
Key Principles:
-
Minimize Thermal Exposure: Every step should be designed to avoid heating the sample.
-
Rapid Processing: Reduce the overall time the sample is in solution to minimize the opportunity for isomerization.
Step-by-Step Methodology:
-
Biomass Harvesting and Preparation:
-
Harvest the Streptomyces culture by centrifugation at a low temperature (e.g., 4°C).
-
Immediately freeze the cell pellet using liquid nitrogen and then lyophilize (freeze-dry) to remove water.[8] This is preferable to oven-drying, which exposes the sample to heat.
-
If lyophilization is not possible, freeze the pellet at -80°C and grind it to a fine powder under liquid nitrogen.
-
-
Solvent Extraction:
-
Conduct the extraction at a reduced temperature. A cold room (4°C) or an ice bath is recommended.
-
Use a pre-chilled extraction solvent. A common choice for macrolactams is ethyl acetate or a mixture of dichloromethane and methanol.[9]
-
Perform the extraction by stirring the lyophilized powder or frozen cell mass with the cold solvent for a short duration (e.g., 1-2 hours). Repeat the extraction multiple times with fresh, cold solvent to ensure complete recovery.
-
Ultrasonication can be used to enhance extraction efficiency, but it should be performed in an ice bath to dissipate any heat generated.[2]
-
-
Solvent Removal:
-
Concentrate the crude extract using a rotary evaporator with the water bath set to a low temperature (e.g., ≤30°C).[10]
-
Utilize a high-vacuum pump to facilitate solvent removal at lower temperatures.
-
For the final stages of drying, a high-vacuum line (manifold) or a centrifugal vacuum concentrator (SpeedVac) can be used to remove residual solvent without heat.
-
Light Protection Protocol
To prevent the formation of Heronamide B, rigorous light protection is essential.
Step-by-Step Methodology:
-
Work Environment:
-
Whenever possible, perform all procedures in a darkened laboratory or under red light conditions.[6]
-
Avoid direct sunlight and turn off unnecessary overhead fluorescent lighting, which can emit UV radiation.
-
-
Glassware and Containers:
-
Wrap all flasks, beakers, funnels, and chromatography columns with aluminum foil to create a light-proof barrier.
-
Use amber-colored glassware or vials for storing extracts and purified fractions.[6]
-
-
During Chromatography:
-
If using a glass chromatography column, ensure it is completely wrapped in foil.
-
For automated systems like HPLC, protect the sample vial in the autosampler from light and cover the fraction collector.
-
pH Control During Extraction and Purification
Maintaining a neutral pH helps to preserve the overall stability of the heronamide macrolactam ring.
Recommendations:
-
If using aqueous buffers in your extraction or liquid-liquid partitioning steps, ensure they are buffered to a neutral pH (around 7.0).[3]
-
Avoid strong acids or bases during your workup. If pH adjustment is necessary, use dilute solutions and perform the neutralization at low temperatures.
-
Be aware that silica gel can have an acidic surface. For sensitive compounds, consider using deactivated silica gel (by adding a small percentage of water) or an alternative stationary phase like C18 (reversed-phase).
Data and Workflow Visualization
Table 1: Summary of Isomerization Conditions and Mitigation Strategies
| Isomer | Precursor | Transformation | Key Trigger | Primary Mitigation Strategy | Secondary Control Measures |
| Heronamide A | This compound | Thermal [6π + 4π] Cycloaddition | Heat | Low-temperature extraction and solvent removal (≤30°C) | Use of low boiling point solvents, rapid processing |
| Heronamide B | This compound | Photochemical [6π + 6π] Cycloaddition | Light (UV) | Exclusion of light (amber vials, aluminum foil) | Work in a darkened environment |
Diagram 1: this compound Isomerization Pathways
Caption: Isomerization pathways of this compound.
Diagram 2: Recommended Extraction Workflow
Caption: Workflow for minimizing this compound isomerization.
Concluding Remarks
The successful isolation of this compound hinges on a meticulous experimental approach that actively mitigates the risks of thermal and photochemical isomerization. By implementing the low-temperature and light-protection protocols outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Always remember that for sensitive molecules like the heronamides, every degree of temperature and every minute of light exposure can impact the final outcome of your experiment.
References
-
How to separate isomers by Normal phase HPLC? (2019). ResearchGate. [Link]
- Kanoh, N., et al. (2016). Asymmetric Total Synthesis of Heronamides A-C: Stereochemical Confirmation and Impact of Long-Range Stereochemical Communication on the Biological Activity. Chemistry – A European Journal, 22(25), 8529-8534.
- Capon, R. J., et al. (2007). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization. Organic & Biomolecular Chemistry, 5(9), 1357-1361.
- Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (2021). Marine Drugs, 19(4), 215.
- Stereochemical reassignment of heronamide A, a polyketide macrolactam from Streptomyces sp. (2021).
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC North America.
- Laboratory Maintenance of Streptomyces species. (2013). Journal of Visualized Experiments.
-
How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. [Link]
- Optimized RNA Extraction and Northern Hybridization in Streptomycetes. (2010).
- Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. (2022). Antibiotics.
-
Streptomyces DNA isolation. (n.d.). ActinoBase. [Link]
- Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. (2024). Molecules.
- Approach to Isolate and Purify Substances from Extraction Chromatography. (2023).
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
- Biosynthesis of Polycyclic Natural Products from Conjugated Polyenes via Tandem Isomerization and Pericyclic Reactions. (2023). Journal of the American Chemical Society.
- Effect of ph on the stability of red beet extract (Beta vulgaris l.) microcapsules produced by spray drying or freeze drying. (2020).
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (n.d.). Thermo Fisher Scientific.
- Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity. (2025). Preprints.org.
- Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). Molecular Pharmaceutics.
- Biosynthesis of Polycyclic Natural Products from Conjugated Polyenes via Tandem Isomerization and Pericyclic Reactions. (2024). PubMed Central.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
-
Protecting specialty chemicals against UV light. (n.d.). CurTec. [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Photoisomerization Paths of α,ω-Diphenylpolyenes: Reaction Rate Dependence on Temperature, Excitation Wavelength, and Deuteration. (2024). Journal of the American Chemical Society.
- Isolation of marine natural products. (2012). The University of Aberdeen Research Portal.
- pH and Its Effects on Phytochemical Stability. (2022). Extraction Magazine.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytical Acta.
- Polyene Natural Products. (2025).
- Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
- Effect of pH on the stability of plant phenolic compounds. (2000). Journal of Agricultural and Food Chemistry.
Sources
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized RNA Extraction and Northern Hybridization in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Membrane Binding Profile: Heronamide C vs. Nystatin
Executive Summary
This guide provides a technical comparison of the membrane binding profiles of Heronamide C , a 20-membered polyene macrolactam, and Nystatin , a classic polyene macrolide. While both compounds target fungal membranes, their mechanisms of action (MoA) are fundamentally distinct.
-
Nystatin functions as a sterol-dependent pore former . It binds directly to ergosterol to create transmembrane channels, causing rapid ion leakage and necrotic cell death.
-
This compound functions as a lipid domain modulator . It targets the saturated hydrocarbon chains of membrane lipids (e.g., sphingolipids), inserting into the bilayer to perturb lipid rafts. This disruption interferes with cell wall biosynthesis and cytokinesis rather than causing immediate lysis.
This distinction is critical for researchers developing antifungal agents that avoid the high toxicity associated with pore-forming polyenes.
Mechanistic Divergence
Nystatin: The Barrel-Stave Pore Model
Nystatin acts via a "sterol sponge" and pore-formation mechanism. It requires membrane sterols (ergosterol in fungi, cholesterol in mammals) for binding.
-
Binding Event: Nystatin monomers bind ergosterol via hydrogen bonding and van der Waals interactions.
-
Assembly: The complex oligomerizes (4–8 units) to form a hydrophilic pore.
-
Outcome: The pore allows the uncontrolled efflux of K+ and Na+, dissipating the membrane potential (
) and leading to cell death.
This compound: The Saturated Chain Interaction
This compound does not form pores. Instead, it mimics the behavior of "pseudosterols."
-
Binding Event: this compound preferentially interacts with saturated hydrocarbon chains found in sphingomyelin and dipalmitoylphosphatidylcholine (DPPC). It does not require specific headgroup recognition but rather senses the packing density of the lipid tails.
-
Assembly: It inserts into the membrane in a head-to-tail orientation, similar to cholesterol.[1]
-
Outcome: This insertion alters the phase behavior of lipid rafts (microdomains). Since these domains organize glycosylphosphatidylinositol (GPI)-anchored proteins involved in cell wall synthesis, their disruption leads to abnormal morphology (e.g., thickened cell walls) and arrested division.
Visualizing the Mechanisms
Figure 1: Comparative mechanisms of action.[1] Nystatin (left) drives cell death via physical membrane perforation.[2] this compound (right) drives stasis via structural reorganization of lipid domains.
Comparative Data Analysis
The following table summarizes the physicochemical binding profiles derived from Surface Plasmon Resonance (SPR) and liposome leakage assays.
| Feature | Nystatin | This compound |
| Primary Target | Ergosterol (Sterol Ring B) | Saturated Hydrocarbon Chains (Lipid Tails) |
| Lipid Specificity | High affinity for Ergosterol-containing membranes | High affinity for DPPC and Sphingomyelin |
| Binding Kinetics | Fast association, stable pore formation | Slow association, irreversible integration |
| Membrane Effect | Permeabilization (Pore Formation) | Phase Separation / Domain Disordering |
| Cytotoxicity | High (due to cholesterol cross-reactivity) | Low to Moderate (reversible in mammalian cells) |
| Detection Method | K+ Efflux / Calcein Leakage | Surface Plasmon Resonance (SPR) |
Experimental Protocols
To validate these binding profiles in your lab, use the following self-validating protocols.
Protocol A: Surface Plasmon Resonance (SPR) for Lipid Saturation Specificity
Objective: Confirm this compound's affinity for saturated vs. unsaturated lipids.
Rationale: SPR measures mass changes on a sensor chip. By immobilizing liposomes of varying saturation, you can directly quantify binding affinity (
Materials:
-
Chip: L1 Sensor Chip (for liposome capture).
-
Liposomes:
-
Saturated: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).
-
Unsaturated: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).
-
-
Running Buffer: PBS, pH 7.4.
Workflow:
-
Chip Preparation: Clean L1 chip with 40 mM Octyl Glucoside.
-
Liposome Capture: Inject DPPC liposomes (1 mM) at 2 µL/min for 10 min. Response should reach ~6000 RU.
-
Blocking: Inject BSA (0.1 mg/mL) to block non-specific sites.
-
Analyte Injection: Inject this compound (concentration series: 1–50 µM) at 30 µL/min.
-
Reference: Repeat steps 2-4 on a second channel using DOPC liposomes.
-
Validation:
-
This compound should show high binding response (>100 RU) on DPPC and minimal response on DOPC.
-
Control: Inject Nystatin; it should show low binding to both unless ergosterol is added.
-
Protocol B: Calcein Leakage Assay for Pore Formation
Objective: Distinguish between pore formation (Nystatin) and membrane perturbation (this compound). Rationale: Calcein is self-quenching at high concentrations inside a liposome. If pores form, calcein leaks out, dilutes, and fluoresces.
Materials:
-
Liposomes: Large Unilamellar Vesicles (LUVs) containing Ergosterol/POPC (3:7).
-
Payload: 50 mM Calcein (self-quenching concentration).
-
Fluorometer: Ex 490 nm / Em 520 nm.
Workflow:
-
Preparation: Extrude LUVs with entrapped calcein. Remove external calcein via size-exclusion chromatography (Sephadex G-50).
-
Baseline: Dilute LUVs to 10 µM lipid in buffer. Measure baseline fluorescence (
). -
Treatment:
-
Add Nystatin (positive control) at 1–10 µM.
-
Add this compound at 1–10 µM.
-
-
Lysis: Add 0.1% Triton X-100 to release all calcein (Maximum Fluorescence,
). -
Calculation: % Leakage =
-
Validation:
-
Nystatin will induce rapid, dose-dependent leakage (>80% within minutes).
-
This compound should induce negligible leakage (<10%), confirming it does not form pores.
-
Experimental Logic Diagram
Figure 2: Decision tree for distinguishing this compound from Nystatin experimentally.
References
-
Sugiyama, R., et al. (2014). "Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes."[3] Journal of the American Chemical Society, 136(14), 5209–5212. [Link]
-
Coutinho, A., et al. (2004). "Use of fluorescence resonance energy transfer to probe the interaction of the polyene antibiotic nystatin with liquid-ordered and liquid-disordered phases in lipid bilayers." Biophysical Journal, 87(4), 2351–2364. [Link]
-
Kawatani, M., & Osada, H. (2014). "Bioscience of Heronamides: Elucidation of the Mode of Action of Polyene Macrolactams."[3] Chemical Record, 14(5), 940–946. [Link]
-
Te Welscher, Y. M., et al. (2008). "Natamycin Blocks Fungal Growth by Binding Specifically to Ergosterol without Permeabilizing the Membrane." Journal of Biological Chemistry, 283(10), 6393–6401. (Reference for non-pore forming polyene controls). [Link]
Sources
Introduction: The Challenge of Reproducibility in Morphological Space
A Senior Application Scientist's Guide to Ensuring Rigor in Phenotypic Screening
In the realm of phenotypic drug discovery, a compound's ability to induce a specific and reproducible change in cell morphology is a powerful indicator of its biological activity. Heronamide C, a polyketide macrolactam derived from a marine Streptomyces species, has been identified as one such molecule, eliciting a dramatic, non-cytotoxic, and reversible effect on mammalian cell morphology[1][2]. The unique mechanism of this compound, which involves direct interaction with saturated hydrocarbon chains within the lipid membrane, sets it apart from classical cytoskeleton-targeting agents[3][4][5]. This interaction is thought to perturb the architecture of membrane microdomains, indirectly influencing cellular shape and adhesion.
However, the very complexity that makes morphological profiles so informative also renders them susceptible to variability. To confidently establish a causal link between a compound's action and a resulting phenotype, a rigorous and self-validating experimental framework is not just recommended—it is imperative. This guide provides a comprehensive framework for designing and executing a study to assess the reproducibility of this compound-induced morphological changes. We will compare its effects to a panel of well-characterized cytoskeletal agents, providing the necessary protocols and analytical framework to generate a robust, quantitative morphological fingerprint.
Pillar 1: Strategic Experimental Design
The foundation of any reproducible study is a well-considered experimental design. The choice of cell line, comparator compounds, and analytical workflow directly impacts the quality and interpretability of the results.
Cell Line Selection: A Consistent Canvas
For morphological profiling, consistency is key. We recommend using a well-characterized, adherent cell line with a stable morphology. Human osteosarcoma cells (U2OS ) are an excellent choice due to their flat, well-spread morphology, which provides a large dynamic range for detecting changes in shape and cytoskeletal organization. They are also widely used in high-content screening, ensuring a wealth of comparative literature.
Comparator Compounds: Charting the Morphological Map
To understand the specificity of this compound's effects, it must be benchmarked against compounds with known mechanisms of action. This panel allows us to create a "morphological map" and determine where this compound's phenotype resides in relation to others.
-
Negative Control: DMSO (0.1% v/v), the vehicle for all compounds.
-
This compound Analogs (Specificity Controls): Including a structurally related but biologically less active analog, such as Heronamide A or B, can help confirm that the observed phenotype is specific to this compound's unique structure.
-
Actin Perturbers:
-
Cytochalasin D: An inhibitor of actin polymerization that leads to the disruption of actin filaments, causing rapid cell rounding[6][7][8][9].
-
Jasplakinolide: A potent inducer of actin polymerization and filament stabilization, which also results in profound morphological changes, including cell rounding[10][11][12].
-
-
Microtubule Perturbers:
-
Nocodazole: A microtubule-destabilizing agent that causes microtubule depolymerization, leading to mitotic arrest and altered cell shape[13][14][15][16].
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that also causes mitotic arrest but results in a distinct phenotype, often characterized by an enlarged, flattened cell area[17][18][19][20].
-
Experimental Workflow: From Culture to Quantification
A standardized workflow is critical for minimizing technical variability. The following diagram outlines the key steps for a robust morphological profiling experiment.
Caption: High-content morphological profiling workflow.
Pillar 2: Self-Validating Protocols
The following protocols are designed to be robust and include quality control checkpoints.
Protocol 1: Cell Seeding and Compound Treatment
-
Cell Seeding: Seed U2OS cells into a 96-well, black-walled, optically clear bottom imaging plate at a density of 3,000 cells per well in 100 µL of complete medium (DMEM, 10% FBS, 1% Pen/Strep). This density ensures that cells are sub-confluent at the time of imaging, allowing for accurate individual cell segmentation.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare 2x concentrated stocks of this compound and comparator compounds in complete medium from 1000x DMSO stocks. A typical final concentration range for screening would be from 10 nM to 10 µM.
-
Treatment: Carefully add 100 µL of the 2x compound stocks to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x final concentration. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24 hours).
Protocol 2: Multiplexed Cytoskeletal Staining
This protocol is adapted from standard immunofluorescence procedures[21][22][23][24].
-
Fixation: Gently aspirate the culture medium. Add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells 3 times with 150 µL of PBS per well.
-
Permeabilization: Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Washing: Wash 3 times with 150 µL of PBS per well.
-
Blocking: Add 100 µL of blocking buffer (2% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Staining: Aspirate the blocking buffer. Add 50 µL of anti-α-tubulin primary antibody diluted in blocking buffer (e.g., 1:500) to each well. Incubate overnight at 4°C.
-
Washing: Wash 3 times with 150 µL of PBS per well.
-
Secondary Antibody and Phalloidin Staining: Aspirate the PBS. Add 50 µL of a staining cocktail containing:
-
An Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000)
-
A fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568 Phalloidin, 1:200)
-
Hoechst 33342 (1 µg/mL)
-
All diluted in blocking buffer.
-
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash 4 times with 150 µL of PBS per well.
-
Imaging: Leave 150 µL of PBS in each well and seal the plate for imaging.
Pillar 3: Quantitative Analysis and Data Interpretation
The power of this approach lies in converting images into multiparametric data, a process known as morphological profiling or Cell Painting[25].
Image Acquisition and Feature Extraction
Using a high-content automated microscope, acquire images from at least four sites per well in three fluorescent channels:
-
DAPI/Hoechst (Blue): Nucleus
-
FITC/Alexa Fluor 488 (Green): Microtubules
-
TRITC/Alexa Fluor 568 (Red): F-Actin
Image analysis software (e.g., CellProfiler, ImageJ) is then used to perform:
-
Segmentation: The Hoechst signal is used to identify primary objects (nuclei), and these are used as seeds to define the borders of the secondary objects (cells) based on the phalloidin signal.
-
Feature Extraction: For each identified cell, hundreds of features are measured, including:
-
Size & Shape: Area, perimeter, eccentricity, circularity.
-
Intensity: Mean, median, and standard deviation of pixel intensities in each channel.
-
Texture: Measures of pixel intensity patterns (e.g., granularity, smoothness) in each channel.
-
Interpreting the Morphological Fingerprint
The high-dimensional feature set for each cell constitutes its morphological profile. By aggregating the data from thousands of cells per treatment condition, we can generate a robust "morphological fingerprint."
Table 1: Hypothetical Quantitative Morphological Profiles
| Treatment (1 µM, 24h) | Cell Area (µm²) | Cell Circularity (A.U.) | Actin Texture - Granularity (A.U.) | Microtubule Intensity (A.U.) |
| DMSO (Vehicle) | 1500 ± 120 | 0.4 ± 0.05 | 0.15 ± 0.02 | 500 ± 45 |
| This compound | 950 ± 90 | 0.8 ± 0.08 | 0.35 ± 0.04 | 480 ± 50 |
| Cytochalasin D | 800 ± 75 | 0.9 ± 0.06 | 0.05 ± 0.01 | 450 ± 60 |
| Jasplakinolide | 850 ± 80 | 0.85 ± 0.07 | 0.40 ± 0.05 | 490 ± 55 |
| Nocodazole | 1100 ± 110 | 0.7 ± 0.09 | 0.14 ± 0.03 | 150 ± 30 |
| Paclitaxel | 2200 ± 250 | 0.3 ± 0.06 | 0.16 ± 0.02 | 950 ± 80 |
Data are represented as Mean ± Standard Deviation and are for illustrative purposes.
-
This compound Phenotype: Induces a significant decrease in cell area and a strong increase in circularity, indicating cell rounding. The actin texture becomes more granular, suggesting a redistribution of F-actin, possibly towards the cell cortex, which is consistent with its membrane-perturbing mechanism. Microtubule intensity remains largely unchanged.
-
Comparison to Actin Perturbers: The cell rounding (high circularity) is similar to that caused by Cytochalasin D and Jasplakinolide. However, the actin texture distinguishes it. Cytochalasin D, by depolymerizing actin, leads to a smooth, non-granular texture. Jasplakinolide, by creating actin aggregates, results in a very high granularity, even more so than this compound.
-
Comparison to Microtubule Perturbers: The this compound phenotype is clearly distinct from Nocodazole (which drastically reduces microtubule intensity) and Paclitaxel (which increases cell area and microtubule intensity).
Mechanism of Action Visualization
The distinct effects of these compounds can be traced back to their fundamental mechanisms of action on the cytoskeleton and, in the case of this compound, the cell membrane.
Caption: Mechanisms of action for this compound and comparator compounds.
Conclusion: Towards Robust Phenotypic Discovery
This guide outlines a comprehensive and self-validating framework to rigorously assess the reproducibility and specificity of this compound-induced morphological changes. By employing a standardized cell system, a well-chosen panel of comparator compounds, and a quantitative high-content analysis pipeline, researchers can move beyond qualitative observations. This quantitative approach generates a robust morphological fingerprint, allowing for a nuanced comparison of phenotypes and providing deeper confidence in the compound's unique mechanism of action. Adherence to these principles of strategic design, meticulous execution, and quantitative analysis is paramount for ensuring that the promise of phenotypic screening translates into reproducible and impactful scientific discovery.
References
-
Kaur, S., et al. (2011). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization. Organic & Biomolecular Chemistry, 9(21), 7332-7338. [Link]
-
Capon, R. J., et al. (2011). Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization. Request PDF. [Link]
-
Nishimura, S., et al. (2014). Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. Journal of the American Chemical Society, 136(16), 5947-5953. [Link]
-
Odaka, C., et al. (2002). Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway. Clinical Cancer Research, 8(11), 3620-3626. [Link]
-
Nagai, H., et al. (2008). Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy. The Journal of Physiological Sciences, 58(5), 339-346. [Link]
-
Bayat, A., et al. (2023). AutoMorphoTrack: A modular framework for quantitative analysis of organelle morphology, motility, and interactions at single-cell resolution. eLife, 12, e86374. [Link]
-
Advanced BioMatrix. (2024). Actin Cytoskeleton Staining Protocol. [Link]
-
Pillay, K., et al. (2021). Effect of paclitaxel treatment on cellular mechanics and morphology of human oesophageal squamous cell carcinoma in 2D and 3D environments. PLoS One, 16(7), e0254591. [Link]
-
Erickson, K., et al. (2000). Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells. Investigative Ophthalmology & Visual Science, 41(8), 2236-2244. [Link]
-
Onabajo, O. O., & Seeley, K. W. (2018). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy. Journal of visualized experiments : JoVE, (134), 57322. [Link]
-
Peterson, J. R., & Mitchison, T. J. (2002). Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells. Request PDF. [Link]
-
Nagai, T., & Mizuno, K. (2017). Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation. PLoS One, 12(8), e0183030. [Link]
-
Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature protocols, 11(9), 1757–1774. [Link]
-
Loty, S., et al. (1995). Cytochalasin D induces changes in cell shape and promotes in vitro chondrogenesis: a morphological study. Biology of the Cell, 83(2-3), 149-161. [Link]
-
van der Kwast, T. H., et al. (1991). Morphological studies on the effect of taxol on cultured human prostatic cancer cells. The Prostate, 18(3), 229-240. [Link]
-
Li, S., et al. (2015). Quantitative Analysis of Cell Morphology Based on the Contourlet Transform. IET Image Processing, 9(10), 835-842. [Link]
-
GlpBio. (2023). Cytochalasin D: Inhibiting Actin Polymerization for Cellular Studies and Therapy. [Link]
-
Yvon, A. M., et al. (1999). Taxol suppresses dynamics of individual microtubules in living human tumor cells. Molecular biology of the cell, 10(4), 947–959. [Link]
-
ResearchGate. (n.d.). Jasplakinolide treatment alters cell morphology in MDA-MB-231 cells. [Link]
-
JoVE. (2017). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. [Link]
-
Kakeya, H., et al. (2014). Structure and Biological Activity of 8-Deoxythis compound from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. Journal of the American Chemical Society, 136(16), 5947-5953. [Link]
-
ResearchGate. (n.d.). Nocodazole-Induced Changes in Microtubule Dynamics Impair the Morphology and Directionality of Migrating Medial Ganglionic Eminence Cells. [Link]
-
Karmann, C., et al. (2022). Actin stabilization in cell migration. Frontiers in Cell and Developmental Biology, 10, 963177. [Link]
-
Brown Lab, Mississippi State University. (2023). Effective and efficient cytoskeleton (actin and microtubules) fluorescence staining of adherent eukaryotic cells. protocols.io. [Link]
-
Proisy, N., et al. (2016). Cytochalasans and Their Impact on Actin Filament Remodeling. Toxins, 8(6), 165. [Link]
-
Liao, G., et al. (1995). Low concentrations of nocodazole interfere with fibroblast locomotion without significantly affecting microtubule level: Implications for the role of dynamic microtubules in cell locomotion. Journal of Cell Science, 108(11), 3473-3483. [Link]
-
Bayat, A., et al. (2023). AutoMorphoTrack: A modular framework for quantitative analysis of organelle morphology, motility, and interactions at single-cell resolution. bioRxiv. [Link]
-
Chen, J., et al. (2013). Actin Stabilization by Jasplakinolide Affects the Function of Bone Marrow-Derived Late Endothelial Progenitor Cells. PLoS One, 8(2), e56692. [Link]
-
Kakeya, H., et al. (2014). Structure and Biological Activity of 8-deoxythis compound From a Marine-Derived Streptomyces Sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes. PubMed. [Link]
-
GlpBio. (2023). Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research. YouTube. [Link]
-
Wang, H., et al. (2013). Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines. Cancer Cell International, 13(1), 74. [Link]
-
Vasquez, R. J., et al. (1997). Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro. Molecular Biology of the Cell, 8(6), 973-985. [Link]
-
Reid, J. A., et al. (2022). An Open-Source Automated Pipeline for Quantitative Morphological Analysis of 3D-Bioprinted Cancer Cell Spheroids. Cancers, 14(3), 735. [Link]
-
Silbermann, M., et al. (1989). Effect of cytochalasin D on articular cartilage cell phenotype and shape in long-term organ culture. Mechanisms of Ageing and Development, 48(2), 159-175. [Link]
-
Choo, A. B., et al. (2007). Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells. Stem Cells, 25(6), 1553-1561. [Link]
-
Cancer Care Centers of Brevard. (n.d.). How Does Taxol Work: Uncovering its Mechanism and Effects. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and biological activity of 8-deoxythis compound from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochalasin D induces changes in cell shape and promotes in vitro chondrogenesis: a morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of cytochalasin D on articular cartilage cell phenotype and shape in long-term organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Actin Stabilization by Jasplakinolide Affects the Function of Bone Marrow-Derived Late Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of paclitaxel treatment on cellular mechanics and morphology of human oesophageal squamous cell carcinoma in 2D and 3D environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morphological studies on the effect of taxol on cultured human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. molbiolcell.org [molbiolcell.org]
- 20. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. advancedbiomatrix.com [advancedbiomatrix.com]
- 22. Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. amoeba.msstate.edu [amoeba.msstate.edu]
- 24. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
